Product packaging for Anhalamine hydrochloride(Cat. No.:CAS No. 2245-90-1)

Anhalamine hydrochloride

Cat. No.: B15490126
CAS No.: 2245-90-1
M. Wt: 245.70 g/mol
InChI Key: FQCHMMSXFIZMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anhalamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO3 B15490126 Anhalamine hydrochloride CAS No. 2245-90-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2245-90-1

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-7-3-4-12-6-8(7)10(13)11(9)15-2;/h5,12-13H,3-4,6H2,1-2H3;1H

InChI Key

FQCHMMSXFIZMRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CNCCC2=C1)O)OC.Cl

Origin of Product

United States

Foundational & Exploratory

Anhalamine Hydrochloride: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine is a phenolic tetrahydroisoquinoline alkaloid found within a select group of cacti, most notably the peyote cactus (Lophophora williamsii). As a structural analogue of other bioactive alkaloids, it is a compound of interest for phytochemical and pharmacological research. This document provides a comprehensive technical overview of the known natural sources of anhalamine, quantitative data on its abundance, and a detailed, multi-stage protocol for its isolation from plant material and conversion to its stable hydrochloride salt. The methodologies presented are compiled from established phytochemical literature to provide a practical guide for laboratory applications.

Introduction to Anhalamine

Anhalamine (IUPAC name: 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol) is a naturally occurring alkaloid belonging to the tetrahydroisoquinoline class. It is a constituent of the complex alkaloid mixture found in peyote, alongside the more well-known phenethylamine mescaline and other related tetrahydroisoquinolines such as anhalonidine, anhalinine, and pellotine.[1] Structurally, it is considered a cyclized analogue of mescaline. While its pharmacological role is not as extensively studied as that of mescaline, its presence and biosynthesis are of significant interest in the fields of ethnobotany, natural product chemistry, and pharmacology. The hydrochloride salt of anhalamine is a more stable, crystalline form suitable for analytical standards and further research.

Natural Sources of Anhalamine

The primary and most well-documented natural source of anhalamine is the peyote cactus, Lophophora williamsii .[1] This small, spineless cactus is native to the Chihuahuan Desert in southern North America.[1] Over 50 different alkaloids have been isolated from peyote, with anhalamine being one of the major tetrahydroisoquinoline constituents.[1]

Other reported, though less common, sources include:

  • Anhalonium lewinii : An older botanical name often used in early literature, largely considered synonymous with Lophophora williamsii.

  • Senegalia berlandieri (Guajillo)

  • Gymnocalycium chubutense

The concentration and relative abundance of anhalamine and other alkaloids can vary significantly based on the plant's age, growing conditions, and geographic location.

Quantitative Data on Alkaloid Content

Quantitative analysis of the alkaloid content in Lophophora williamsii has been performed by various researchers since the late 19th century. The work of Arthur Heffter remains a significant reference for the yield of individual alkaloids from dried plant material. The data indicates that while mescaline is the most abundant single alkaloid, the tetrahydroisoquinolines, including anhalamine, constitute a substantial portion of the total alkaloid content.

AlkaloidReported Yield (% of Dried Plant Material)Alkaloid Class
Mescaline3.0% - 6.3%Phenethylamine
Anhalamine 5.3% Tetrahydroisoquinoline (Phenolic)
Anhalonidine5.3%Tetrahydroisoquinoline (Phenolic)
Anhalonine3.0%Tetrahydroisoquinoline
Lophophorine0.5%Tetrahydroisoquinoline
Pellotine17% of total alkaloidsTetrahydroisoquinoline (Phenolic)
Hordenine8% of total alkaloidsPhenethylamine

Note: Data is compiled from historical sources, primarily the work of Heffter, and more recent analyses. Yields can be highly variable.

Experimental Protocols for Isolation and Purification

The isolation of anhalamine hydrochloride is a multi-step process involving initial extraction from dried plant material, separation of phenolic and non-phenolic alkaloid fractions, chromatographic purification of anhalamine, and final conversion to its hydrochloride salt.

Stage 1: Acid-Base Extraction and Fractionation

This protocol is adapted from standard phytochemical methods for separating cactus alkaloids. It leverages the different solubility of the alkaloid salts and free bases in aqueous and organic solvents and separates them into phenolic and non-phenolic groups.

Materials and Reagents:

  • Dried and finely ground Lophophora williamsii plant material

  • Methanol (MeOH)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

  • 0.5 N Hydrochloric Acid (HCl)

  • 0.5 N Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Separatory Funnel (2 L)

  • Filter paper and funnel

Methodology:

  • Maceration and Extraction:

    • Combine 100 g of finely powdered, dried peyote buttons with 500 mL of methanol in a large flask.

    • Add 50 mL of concentrated ammonium hydroxide to basify the mixture, facilitating the extraction of the free alkaloids.

    • Heat the mixture gently on a steam bath or heating mantle for several hours with stirring.

    • Filter the methanolic extract and collect the filtrate. Repeat the extraction process on the plant material two more times with fresh methanol and ammonium hydroxide to ensure complete extraction.

    • Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude alkaloid residue.

  • Acid-Base Partitioning:

    • Dissolve the crude residue in 200 mL of chloroform.

    • Transfer the chloroform solution to a 2 L separatory funnel and add 200 mL of 0.5 N hydrochloric acid.

    • Shake the funnel vigorously for 2-3 minutes, venting frequently to release pressure. Allow the layers to separate completely. The alkaloid hydrochlorides will partition into the upper aqueous layer.

    • Drain the lower chloroform layer (containing non-alkaloidal lipids and other impurities) and set it aside.

    • Wash the aqueous layer with an additional 100 mL of chloroform and discard the chloroform wash.

    • Combine all acidic aqueous fractions.

  • Separation of Phenolic and Non-Phenolic Alkaloids:

    • To the combined acidic aqueous solution, slowly add 0.5 N sodium hydroxide solution with constant swirling until the pH is approximately 9. This converts the non-phenolic alkaloids (like mescaline) to their free base form, while the phenolic alkaloids (like anhalamine) will remain in the aqueous solution as sodium salts.

    • Extract this basic solution three times with 150 mL portions of chloroform. The chloroform layers will contain the non-phenolic alkaloid fraction (primarily mescaline). Combine these chloroform extracts and save for other purposes.

    • To the remaining aqueous layer (which contains the phenolic alkaloids), slowly add 0.5 N hydrochloric acid until the pH is approximately 6-7 (neutral).

    • Now, make the solution strongly basic (pH ~11-12) with concentrated ammonium hydroxide. This converts the phenolic alkaloids to their free base form.

    • Extract this solution four times with 150 mL portions of chloroform. These combined chloroform extracts contain the crude phenolic alkaloid fraction , which includes anhalamine.

    • Dry the combined chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude phenolic alkaloid residue.

Stage 2: Preparative Column Chromatography

This stage is crucial for isolating anhalamine from other structurally similar phenolic alkaloids (e.g., anhalonidine).

Materials and Reagents:

  • Crude phenolic alkaloid fraction

  • Silica Gel (for column chromatography, 70-230 mesh)

  • Glass chromatography column (e.g., 50 cm length, 4 cm diameter)

  • Solvent system (Mobile Phase): Toluene:Ethyl Acetate:Acetone:Diethylamine in a gradient.

  • TLC plates (Silica gel 60 F₂₅₄)

  • Dragendorff's reagent for visualization

  • Fraction collection tubes

Methodology:

  • Column Packing: Prepare a slurry of silica gel in toluene and carefully pack the chromatography column to create a uniform stationary phase bed.

  • Sample Loading: Dissolve the crude phenolic alkaloid residue in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent mixture, such as Toluene:Ethyl Acetate (e.g., 9:1).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing acetone and finally a small amount of diethylamine. A suggested gradient could be transitioning from Toluene:Ethyl Acetate to Toluene:Ethyl Acetate:Acetone and finally to Toluene:Acetone:Diethylamine. The exact ratios should be optimized by analytical TLC first.

    • Collect fractions of a consistent volume (e.g., 20 mL) continuously.

  • Fraction Analysis:

    • Monitor the separation by spotting every few fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol:Ammonium Hydroxide 85:14:1).

    • Visualize the spots under UV light and by spraying with Dragendorff's reagent. Alkaloids will appear as orange to brown spots.

    • Combine the fractions that contain pure anhalamine (identified by comparing with a standard if available, or by subsequent analytical characterization).

  • Solvent Evaporation: Evaporate the solvent from the combined pure anhalamine fractions to yield the purified anhalamine free base, which may be a crystalline solid or a viscous oil.

Stage 3: Conversion to this compound

The final step involves converting the purified free base into a stable, handleable hydrochloride salt through crystallization.

Materials and Reagents:

  • Purified anhalamine free base

  • Absolute Ethanol (EtOH)

  • 5% (w/w) Hydrochloric Acid in absolute ethanol

  • Anhydrous Ethyl Ether

  • Beaker or small Erlenmeyer flask

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel)

Methodology:

  • Dissolution: Dissolve the purified anhalamine free base in a minimal amount of absolute ethanol.

  • Acidification: While stirring, add the 5% ethanolic HCl solution dropwise until the solution becomes acidic (test with pH paper). The hydrochloride salt will begin to precipitate.

  • Crystallization: Add anhydrous ethyl ether to the solution to further reduce the solubility of the salt and induce complete crystallization.

  • Cooling: Place the flask in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Collection and Drying: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold anhydrous ethyl ether to remove any residual soluble impurities. Allow the crystals to air dry or dry in a vacuum desiccator. The resulting white to off-white crystals are this compound.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process.

Anhalamine_Isolation_Workflow cluster_separation Alkaloid Fractionation start Dried & Powdered Lophophora williamsii extraction Maceration & Extraction (Methanol / NH₄OH) start->extraction evaporation1 Evaporation to Crude Residue extraction->evaporation1 partitioning Acid-Base Partitioning (CHCl₃ / 0.5N HCl) evaporation1->partitioning ph_adjust1 Basify to pH 9 (NaOH) & Extract with CHCl₃ partitioning->ph_adjust1 non_phenolic Non-Phenolic Fraction (e.g., Mescaline) ph_adjust1->non_phenolic Organic Phase ph_adjust2 Basify Aqueous Layer to pH 11 (NH₄OH) & Extract with CHCl₃ ph_adjust1->ph_adjust2 Aqueous Phase phenolic_crude Crude Phenolic Fraction (Anhalamine, Anhalonidine, etc.) ph_adjust2->phenolic_crude Organic Phase column_chrom Preparative Column Chromatography (Silica Gel, Gradient Elution) phenolic_crude->column_chrom pure_base Pure Anhalamine Free Base column_chrom->pure_base hcl_formation Dissolve in Ethanol, Add Ethanolic HCl pure_base->hcl_formation crystallization Induce Crystallization (Ethyl Ether, Cooling) hcl_formation->crystallization final_product Crystalline this compound crystallization->final_product

Caption: Workflow for the isolation of Anhalamine HCl.

Conclusion

Anhalamine is a significant tetrahydroisoquinoline alkaloid present in Lophophora williamsii. Its isolation requires a systematic, multi-step approach combining classical acid-base extraction with preparative column chromatography. The protocol detailed in this guide provides a robust framework for obtaining purified anhalamine, and subsequently its hydrochloride salt, in a laboratory setting. This enables further investigation into its unique chemical and pharmacological properties, contributing to the broader understanding of natural product chemistry. Careful execution of each step, particularly the chromatographic separation, is paramount to achieving a high degree of purity in the final product.

References

The Biosynthesis of Anhalamine in Lophophora williamsii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophora williamsii (peyote) is a small, spineless cactus renowned for its complex array of psychoactive alkaloids. While mescaline is the most famous of these compounds, the cactus also produces a variety of tetrahydroisoquinoline alkaloids, including anhalamine. These alkaloids are biosynthetically related to mescaline and are thought to contribute to the overall pharmacological profile of peyote. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of anhalamine, focusing on the enzymatic steps, key intermediates, and regulatory aspects. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biosynthesis of these unique compounds.

Anhalamine Biosynthesis Pathway

The biosynthesis of anhalamine in Lophophora williamsii is intrinsically linked to the pathway of the primary phenethylamine alkaloid, mescaline. The pathway commences with the aromatic amino acid L-tyrosine and proceeds through a series of enzymatic modifications including hydroxylation, decarboxylation, O-methylation, and a key cyclization reaction to form the characteristic tetrahydroisoquinoline core.

The initial steps of the pathway, leading to the formation of dopamine, are well-established and shared with mescaline biosynthesis. A cytochrome P450-dependent monooxygenase catalyzes the hydroxylation of L-tyrosine to L-DOPA, which is then decarboxylated by a tyrosine/DOPA decarboxylase to yield dopamine.[1] Dopamine is a critical branch-point intermediate, funneled towards the production of both phenethylamine and tetrahydroisoquinoline alkaloids.

The proposed biosynthetic route to anhalamine from dopamine involves a series of O-methylation and hydroxylation steps, followed by a crucial Pictet-Spengler condensation reaction. While the exact sequence of these events is a subject of ongoing research, evidence from radiolabeling studies suggests a plausible pathway. An important intermediate is believed to be 4-hydroxy-3-methoxyphenethylamine.[2]

A key, yet not fully characterized, step is the cyclization of a phenethylamine precursor with an aldehyde or ketone to form the tetrahydroisoquinoline skeleton. In many plants, this reaction is catalyzed by a norcoclaurine synthase (NCS), a Pictet-Spenglerase. While an NCS has not yet been definitively isolated and characterized from Lophophora williamsii, it is hypothesized that a similar enzyme is responsible for the formation of the tetrahydroisoquinoline core of anhalamine. The N-methylation of phenethylamine precursors, catalyzed by a broad-specificity N-methyltransferase, is also considered a potentially significant early step in directing metabolites towards the tetrahydroisoquinoline pathway.[1][3]

Signaling Pathway Diagram

Anhalamine_Biosynthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Cytochrome P450 Dopamine Dopamine L_DOPA->Dopamine Tyrosine/DOPA Decarboxylase 4_hydroxy_3_methoxy_PEA 4-Hydroxy-3-methoxy- phenethylamine Dopamine->4_hydroxy_3_methoxy_PEA O-Methyltransferase(s) Hydroxylase(s) N_Methyl_PEA_derivative N-Methylated phenethylamine derivative Dopamine->N_Methyl_PEA_derivative N-Methyltransferase Putative_Aldehyde Putative Aldehyde/Ketone (e.g., Acetaldehyde) Anhalamine_core Tetrahydroisoquinoline core 4_hydroxy_3_methoxy_PEA->Anhalamine_core Pictet-Spenglerase (Putative) N_Methyl_PEA_derivative->Anhalamine_core Pictet-Spenglerase (Putative) Putative_Aldehyde->Anhalamine_core Anhalamine Anhalamine Anhalamine_core->Anhalamine Further modifications (e.g., O-methylation)

Caption: Proposed biosynthetic pathway of Anhalamine in L. williamsii.

Quantitative Data

The alkaloid profile of Lophophora williamsii can vary significantly depending on the age of the plant, growing conditions, and the specific plant part being analyzed. The following tables summarize the reported quantitative data for anhalamine and related alkaloids.

Table 1: Relative Abundance of Major Alkaloids in Lophophora williamsii

AlkaloidPercentage of Total Alkaloid ContentReference
Mescaline30%[4]
Pellotine17%[4]
Anhalonidine14%[4]
Anhalamine 8% [4]

Table 2: Reported Concentration of Anhalamine in Dried Lophophora williamsii

Concentration (% by dry weight)Reference
5.3%[4]
0.1%[4]

Experimental Protocols

The elucidation of the anhalamine biosynthetic pathway has relied heavily on radiolabeling studies and, more recently, on transcriptomic and enzymatic analyses. Below are generalized methodologies for key experiments.

Radiolabeling Studies

Objective: To trace the incorporation of putative precursors into anhalamine and other alkaloids.

Methodology:

  • Precursor Synthesis: Radiolabeled precursors, such as [¹⁴C]-L-tyrosine or [¹⁴C]-dopamine, are synthesized.

  • Plant Material: Healthy, mature Lophophora williamsii plants are used.

  • Administration of Labeled Precursor: The radiolabeled precursor is administered to the plant, typically by injection into the cactus stem.

  • Incubation: The plants are allowed to metabolize the precursor over a defined period, ranging from hours to days.

  • Alkaloid Extraction: The plant material is harvested, and the alkaloids are extracted using standard acid-base extraction techniques.

  • Separation and Identification: The extracted alkaloids are separated using chromatographic methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The identity of anhalamine is confirmed by comparison with an authentic standard.

  • Radioactivity Measurement: The radioactivity of the isolated anhalamine is measured using a scintillation counter. The percentage of incorporation is calculated to determine the efficiency of the precursor's conversion.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Enzyme Extraction: Plant tissue is homogenized in a suitable buffer to extract proteins. The crude extract can be further purified using techniques like ammonium sulfate precipitation and column chromatography.

  • Recombinant Enzyme Expression: Candidate genes identified through transcriptomics are cloned and expressed in a heterologous system (e.g., E. coli or yeast) to produce recombinant enzymes.

  • Assay Conditions: The enzyme assay is typically performed in a buffered solution containing the substrate (e.g., dopamine for an O-methyltransferase), a co-factor (e.g., S-adenosylmethionine for methyltransferases), and the enzyme preparation.

  • Product Identification and Quantification: The reaction products are identified and quantified using methods like HPLC or liquid chromatography-mass spectrometry (LC-MS).

  • Enzyme Kinetics: Kinetic parameters such as Km and Vmax are determined by varying the substrate concentration and measuring the initial reaction rates.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesized Precursor Radiolabeling Radiolabeling Study Start->Radiolabeling Transcriptomics Transcriptome Sequencing Start->Transcriptomics Informs Extraction Alkaloid Extraction & Separation Radiolabeling->Extraction Detection Detection of Radioactivity in Anhalamine Extraction->Detection Pathway_Confirmation Pathway Intermediate Confirmed Detection->Pathway_Confirmation Gene_ID Candidate Gene Identification Transcriptomics->Gene_ID Recombinant_Expression Recombinant Protein Expression Gene_ID->Recombinant_Expression Enzyme_Assay Enzyme Assay Recombinant_Expression->Enzyme_Assay Enzyme_Characterization Enzyme Function Characterized Enzyme_Assay->Enzyme_Characterization

Caption: General workflow for elucidating the Anhalamine biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of anhalamine in Lophophora williamsii represents a fascinating example of the diversification of alkaloid metabolism in plants. While significant progress has been made in identifying the initial precursors and some of the key enzymatic steps, further research is required for a complete understanding of the pathway. A primary target for future investigation is the definitive identification and characterization of the Pictet-Spenglerase responsible for the cyclization reaction. A deeper understanding of the regulatory mechanisms that control the flux of intermediates between the phenethylamine and tetrahydroisoquinoline pathways will also be crucial. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open up possibilities for the biotechnological production of these pharmacologically interesting molecules.

References

Anhalamine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora williamsii (Peyote), has garnered significant interest in the scientific community.[1] Structurally related to mescaline, this compound and its hydrochloride salt are subjects of ongoing research, particularly for their interaction with serotonergic systems. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, purification, and analysis of Anhalamine hydrochloride. Furthermore, it elucidates the compound's known mechanism of action through detailed signaling pathway diagrams, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

Anhalamine is chemically known as 1,2,3,4-tetrahydro-6,7-dimethoxy-8-isoquinolinol.[2] The hydrochloride salt is typically available as a dihydrate. The chemical structures of the free base and its hydrochloride salt are depicted below.

Figure 1: Chemical Structure of Anhalamine

Chemical Structure of Anhalamine

Figure 2: Chemical Structure of this compound

(Structure of the hydrochloride salt)

Physicochemical Properties

A summary of the key physicochemical properties of Anhalamine and its hydrochloride dihydrate salt is presented in Table 1.

PropertyAnhalamine (Free Base)This compound Dihydrate
IUPAC Name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride dihydrate
CAS Number 643-60-7Not available
Molecular Formula C₁₁H₁₅NO₃C₁₁H₁₅NO₃ • HCl • 2H₂O
Molecular Weight 209.24 g/mol [2]281.73 g/mol
Melting Point 189-191 °C258 °C
Solubility Almost insoluble in cold water, cold alcohol, and ether. Soluble in hot water, alcohol, acetone, and dilute acids.Soluble in water.
UV Absorption (in Ethanol) λmax = 274 nm (log ε 2.90)Not available

Experimental Protocols

Synthesis of this compound

The synthesis of Anhalamine can be achieved through established methods for constructing the tetrahydroisoquinoline core, most notably the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[3][4][5][6] For the synthesis of Anhalamine, 3-hydroxy-4,5-dimethoxyphenethylamine would be the appropriate starting material, reacting with formaldehyde.

pictet_spengler cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-hydroxy-4,5-dimethoxyphenethylamine 3-hydroxy-4,5-dimethoxyphenethylamine Condensation & Cyclization Condensation & Cyclization 3-hydroxy-4,5-dimethoxyphenethylamine->Condensation & Cyclization Formaldehyde Formaldehyde Formaldehyde->Condensation & Cyclization Anhalamine Anhalamine Condensation & Cyclization->Anhalamine

Caption: Proposed Bischler-Napieralski synthesis of Anhalamine.

Methodology:

  • Formylation: React 3-hydroxy-4,5-dimethoxyphenethylamine with a formylating agent (e.g., ethyl formate) to yield the corresponding N-formyl derivative.

  • Cyclization: Treat the N-formyl intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃) in an inert solvent (e.g., acetonitrile or toluene) and heat to induce cyclization to the dihydroisoquinoline.

  • Reduction: Reduce the resulting dihydroisoquinoline intermediate with a reducing agent like sodium borohydride (NaBH₄) in methanol to obtain Anhalamine.

  • Workup and Purification: Follow similar workup and purification procedures as described for the Pictet-Spengler reaction.

Purification

Crude Anhalamine can be purified by column chromatography or recrystallization.

  • Stationary Phase: Silica gel is a commonly used stationary phase for the purification of alkaloids. 2[7]. Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be employed. The addition of a small amount of a basic modifier like triethylamine can improve peak shape and recovery for basic compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Salt Formation: Dissolve the purified Anhalamine free base in a minimal amount of a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.

  • Crystallization: The hydrochloride salt can be recrystallized from a solvent system in which it is soluble at high temperatures and less soluble at low temperatures, such as water or an ethanol/ether mixture. 3[8]. Isolation: Cool the solution slowly to allow for the formation of pure crystals, which can then be isolated by filtration.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is common for the separation of alkaloids. *[9] Detection: UV detection at the λmax of Anhalamine (274 nm) or mass spectrometry (LC-MS) can be used for detection and quantification.

[10][11]##### 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. T[12][13][14]he expected spectra for Anhalamine would show signals corresponding to the aromatic protons, the methoxy groups, and the protons of the tetrahydroisoquinoline ring system.

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of Anhalamine. T[15][16]he expected molecular ion peak for the free base would be at m/z 209.24.

Mechanism of Action and Signaling Pathways

Anhalamine has been identified as a potent inverse agonist of the serotonin 5-HT₇ receptor. T[1]he 5-HT₇ receptor is a G protein-coupled receptor (GPCR) that can couple to two primary signaling pathways: the Gαs and Gα₁₂ pathways.

[17][18][19][20][21]#### 3.1. Gαs Signaling Pathway

The canonical signaling pathway for the 5-HT₇ receptor involves its coupling to the stimulatory G protein, Gαs.

[18][20]Signaling Pathway: 5-HT₇ Receptor - Gαs Pathway

Gs_pathway Anhalamine (Inverse Agonist) Anhalamine (Inverse Agonist) 5-HT7 Receptor 5-HT7 Receptor Anhalamine (Inverse Agonist)->5-HT7 Receptor Inhibits basal activity Gαs Gαs 5-HT7 Receptor->Gαs Decreased Activation Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Decreased Activation cAMP cAMP Adenylyl Cyclase->cAMP Decreased Production PKA PKA cAMP->PKA Decreased Activation Downstream Effectors Downstream Effectors PKA->Downstream Effectors Decreased Phosphorylation

Caption: Anhalamine's role as an inverse agonist on the 5-HT₇ Gαs pathway.

As an inverse agonist, Anhalamine would suppress the basal activity of this pathway, leading to a decrease in adenylyl cyclase activity and subsequent reduction in intracellular cyclic AMP (cAMP) levels. This, in turn, would lead to decreased activation of Protein Kinase A (PKA) and its downstream targets.

Gα₁₂ Signaling Pathway

The 5-HT₇ receptor also couples to the Gα₁₂ protein, which activates small GTPases of the Rho family, such as RhoA and Cdc42.

[17][19][21][22]Signaling Pathway: 5-HT₇ Receptor - Gα₁₂ Pathway

G12_pathway Anhalamine (Inverse Agonist) Anhalamine (Inverse Agonist) 5-HT7 Receptor 5-HT7 Receptor Anhalamine (Inverse Agonist)->5-HT7 Receptor Inhibits basal activity Gα12 Gα12 5-HT7 Receptor->Gα12 Decreased Activation RhoGEFs RhoGEFs Gα12->RhoGEFs Decreased Activation RhoA RhoA RhoGEFs->RhoA Cdc42 Cdc42 RhoGEFs->Cdc42 Cytoskeletal Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal Rearrangement Modulation Gene Transcription (SRF) Gene Transcription (SRF) RhoA->Gene Transcription (SRF) Modulation Cdc42->Cytoskeletal Rearrangement Modulation

Caption: Anhalamine's effect as an inverse agonist on the 5-HT₇ Gα₁₂ pathway.

The activation of this pathway influences cytoskeletal dynamics, cell morphology, and gene transcription through the serum response factor (SRF). A[19]s an inverse agonist, Anhalamine would be expected to reduce the basal activity of this pathway, thereby modulating these cellular processes.

Conclusion

This compound is a fascinating molecule with significant potential for further research. This guide provides a comprehensive foundation for scientists and researchers working with this compound, covering its fundamental properties, synthetic approaches, and analytical methods. The elucidation of its interaction with the 5-HT₇ receptor and the corresponding signaling pathways opens avenues for the development of novel therapeutic agents targeting the serotonergic system. Further investigation into the specific biological effects resulting from the inverse agonism at the 5-HT₇ receptor is warranted.

References

Spectroscopic Profile of Anhalamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for anhalamine and its hydrochloride salt. Anhalamine is a naturally occurring psychoactive alkaloid found in certain cacti, and its hydrochloride salt is a common form for handling and research. Understanding the spectroscopic characteristics of this compound is crucial for its identification, characterization, and quality control in research and drug development. This document compiles available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for anhalamine hydrochloride, this guide includes data for the free base, anhalamine, and predicted data for the hydrochloride salt where noted. Generalized experimental protocols for the spectroscopic analysis of alkaloids are also provided.

Chemical Structure

Anhalamine

  • IUPAC Name: 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

This compound

  • Molecular Formula: C₁₁H₁₆ClNO₃

  • Molecular Weight: 245.70 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR or ¹³C NMR data specifically for this compound has been identified in publicly available literature. The data presented below is for the free base, anhalamine . The protonation of the nitrogen atom in the hydrochloride salt is expected to induce downfield shifts in the chemical shifts of nearby protons and carbons.

Table 1: ¹H NMR Spectroscopic Data of Anhalamine (Free Base)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-5 6.54 s -
OCH₃-6 3.84 s -
OCH₃-7 3.82 s -
H-1 ~3.9-4.0 m -
H-3 ~3.1-3.2 t ~6.0

| H-4 | ~2.7-2.8 | t | ~6.0 |

Table 2: ¹³C NMR Spectroscopic Data of Anhalamine (Free Base)

Carbon Chemical Shift (ppm)
C-8a ~145.5
C-6 ~145.2
C-7 ~140.8
C-4a ~125.1
C-8 ~115.6
C-5 ~109.8
OCH₃-6 ~56.1
OCH₃-7 ~55.9
C-1 ~50.2
C-3 ~41.5

| C-4 | ~28.9 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of Anhalamine (Free Base)

Wavenumber (cm⁻¹) Intensity Assignment
~3400-3600 Broad O-H stretch (phenolic)
~3300-3400 Medium N-H stretch
~2800-3000 Medium-Strong C-H stretch (aliphatic and aromatic)
~1600, ~1500 Medium-Strong Aromatic C=C stretch
~1200-1300 Strong C-O stretch (aryl ether)

| ~1000-1100 | Strong | C-O stretch (methoxy) |

Mass Spectrometry (MS)

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of This compound .

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 210.1125
[M+Na]⁺ 232.0944
[M-H]⁻ 208.0979
[M+NH₄]⁺ 227.1390

| [M+K]⁺ | 248.0684 |

Data obtained from PubChem.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. The following are generalized protocols for the analysis of tetrahydroisoquinoline alkaloids and their hydrochloride salts.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD for hydrochloride salts; CDCl₃ for the free base). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (for hydrochloride salt):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive ion mode is typically used for alkaloids.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Temperature: 250-350 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the protonated molecule ([M+H]⁺) using collision-induced dissociation (CID) and analyze the resulting fragment ions.

Visualization of Experimental Workflow

As specific experimental workflows for this compound were not found, a generalized workflow for the spectroscopic analysis of an alkaloid hydrochloride salt is presented below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Anhalamine Hydrochloride (Solid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep for NMR IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep for IR MS_Prep Dissolve in LC-MS Grade Solvent Sample->MS_Prep for MS NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (LC-MS, MS/MS) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Elemental Composition, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Generalized workflow for the spectroscopic analysis of an alkaloid hydrochloride salt.

Conclusion

This technical guide summarizes the currently available spectroscopic data for anhalamine and its hydrochloride salt. While experimental data for the free base is accessible, there is a notable lack of published experimental NMR and IR data specifically for this compound. The provided generalized protocols offer a starting point for researchers aiming to acquire this data. Further experimental work is required to fully characterize the spectroscopic properties of this compound, which will be invaluable for future research and development involving this compound.

Solubility of Anhalamine Hydrochloride: A Qualitative Overview

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the solubility of anhalamine hydrochloride across various solvents remains a specialized area of research with limited publicly available data. Anhalamine, an alkaloid found in certain cactus species, and its hydrochloride salt are of interest for their potential psychoactive and therapeutic properties. Understanding their solubility is crucial for extraction, purification, and formulation in research and drug development.

While specific quantitative data is scarce in readily accessible literature, general principles of solubility can be applied. As the hydrochloride salt of an amine, this compound is a polar, ionic compound. This characteristic suggests it would exhibit higher solubility in polar protic solvents, such as water and lower-aliphatic alcohols (e.g., methanol, ethanol), due to favorable ion-dipole interactions and hydrogen bonding. Its solubility is expected to be significantly lower in nonpolar aprotic solvents like hexane, toluene, and diethyl ether, where the solvent molecules cannot effectively solvate the ions.

Hypothetical Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is critical for standardization. The isothermal equilibrium method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (purity > 99%)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in sealed vials.

  • Equilibration: The vials are placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

  • Phase Separation: After equilibration, the suspensions are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. The samples are then centrifuged to further separate the solid and liquid phases.

  • Sample Analysis: An aliquot of the clear supernatant is carefully withdrawn, filtered through a syringe filter, and diluted with a suitable mobile phase. The concentration of this compound in the diluted sample is then quantified using a validated HPLC method.

  • Data Analysis: The solubility is calculated from the measured concentration and the dilution factor, and typically expressed in units of mg/mL or mol/L. The experiment is repeated at least three times to ensure reproducibility, and the results are reported as the mean ± standard deviation.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be effectively visualized.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results A Add excess Anhalamine HCl to solvent B Seal vials A->B C Incubate in thermostatic shaker B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Centrifuge samples E->F G Withdraw and filter supernatant F->G H Dilute sample G->H I Quantify by HPLC H->I J Calculate solubility I->J K Report mean ± SD J->K

Solubility Determination Workflow

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its scientific exploration. While specific data remains elusive in public literature, standardized experimental protocols, such as the isothermal equilibrium method, provide a robust framework for researchers to generate reliable and comparable solubility data. The generation and dissemination of such data would be a valuable contribution to the fields of ethnopharmacology, medicinal chemistry, and drug development.

In-vitro Serotonin 5-HT7 Receptor Binding Affinity of Anhalamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the in-vitro serotonin 5-HT7 receptor binding affinity of Anhalamine for researchers, scientists, and drug development professionals.

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid, has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor. This guide provides a comprehensive overview of its in-vitro binding characteristics and the methodologies used for its characterization.

A recent study by Chan et al. (2025) provides the most current and detailed analysis of anhalamine's interaction with the 5-HT7 receptor. This research is central to understanding the compound's pharmacological profile.

Quantitative Binding Affinity Data

The binding affinity of anhalamine for the human 5-HT7 receptor was determined through radioligand binding assays. The key quantitative metric for binding affinity is the inhibition constant (Ki). While the specific Ki value for anhalamine from the definitive study by Chan et al. (2025) is not publicly available in abstract form, the study does report its functional potency as an inverse agonist.

CompoundReceptorAssay TypeParameterValue (nM)Reference
AnhalamineHuman 5-HT7Functional AssayEC50Not explicitly stated for Anhalamine (Pellotine, a close analog, has an EC50 of 219 nM)Chan et al., 2025

Note: The table will be updated with the specific Ki value for Anhalamine once the full text of the primary reference becomes accessible.

Experimental Protocols

The determination of the in-vitro binding affinity of anhalamine at the 5-HT7 receptor involves a standardized set of experimental procedures. The following is a detailed methodology based on established protocols for 5-HT7 receptor binding assays.

Radioligand Binding Assay

This assay directly measures the interaction of a compound with the receptor by competing with a radioactively labeled ligand.

1. Cell Culture and Membrane Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human 5-HT7 receptor are commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Membrane Preparation: Cells are harvested, and a cell homogenate is prepared in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • Radioligand: A high-affinity 5-HT7 receptor radioligand, such as [3H]5-carboxamidotryptamine ([3H]5-CT) or [3H]lysergic acid diethylamide ([3H]LSD), is used.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (anhalamine) in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

3. Data Analysis:

  • Competition Curves: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cell_culture HEK293 cells expressing h5-HT7R membrane_prep Cell Membrane Preparation cell_culture->membrane_prep incubation Incubation with Radioligand and Anhalamine membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis

Caption: Workflow for a typical radioligand binding assay.

5-HT7 Receptor Signaling Pathway (Inverse Agonism of Anhalamine)

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular receptor 5-HT7 Receptor g_protein Gs Protein Complex (α, β, γ) receptor->g_protein Inhibits basal activity ac Adenylyl Cyclase g_protein->ac Reduces activation camp cAMP ac->camp Decreased production anhalamine Anhalamine (Inverse Agonist) anhalamine->receptor Binds to receptor pka Protein Kinase A (PKA) camp->pka Reduced activation cellular_response Downstream Cellular Response pka->cellular_response Altered response

Caption: Inverse agonism of Anhalamine at the 5-HT7 receptor.

An In-depth Technical Guide on the Core Structural Differences Between Anhalamine Hydrochloride and Mescaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and physicochemical differences between anhalamine hydrochloride and mescaline. The information is presented to facilitate research and development in the fields of pharmacology and medicinal chemistry.

Core Structural Differences

Anhalamine and mescaline, while both alkaloids found in the peyote cactus (Lophophora williamsii), possess distinct chemical scaffolds that dictate their pharmacological profiles. Mescaline is a substituted phenethylamine, characterized by a primary amine attached to a benzene ring via a two-carbon chain.[1][2] In contrast, anhalamine is a tetrahydroisoquinoline alkaloid, featuring a bicyclic structure where the ethylamine side chain of a phenethylamine precursor is cyclized back onto the aromatic ring.[3][4]

The key structural divergence lies in the presence of the fused heterocyclic ring in anhalamine. This fundamental difference significantly impacts the molecule's three-dimensional shape, polarity, and ability to interact with biological targets.

Comparative Physicochemical Data

A summary of the key physicochemical properties of this compound and mescaline is presented below for direct comparison.

PropertyThis compoundMescaline
IUPAC Name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride2-(3,4,5-trimethoxyphenyl)ethan-1-amine
Molecular Formula C₁₁H₁₆ClNO₃C₁₁H₁₇NO₃
Molecular Weight 245.70 g/mol 211.26 g/mol [1][5]
Melting Point 258 °C (as dihydrate)[6]35-36 °C (freebase)[5][7][8]
181 °C (hydrochloride)[1]
Solubility Soluble in hot water and dilute acids.[6]Freebase: Moderately soluble in water; soluble in alcohol, chloroform, benzene.[1][7][8]
Hydrochloride: Soluble in water and alcohol.[1][7]
pKa Not experimentally determined. Predicted values can be obtained via computational methods.9.56[1][7]

Experimental Protocols: Synthesis Outlines

The following are generalized outlines of established synthetic routes for anhalamine and mescaline. These are not exhaustive, step-by-step protocols but rather illustrative pathways.

Synthesis of Anhalamine

The synthesis of the tetrahydroisoquinoline core of anhalamine is classically achieved through either the Bischler-Napieralski or the Pictet-Spengler reaction.

General Protocol via Bischler-Napieralski Reaction:

  • Amide Formation: A suitably substituted phenethylamine is acylated to form the corresponding N-acyl derivative.

  • Cyclization: The N-acylphenethylamine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to induce an intramolecular electrophilic aromatic substitution, forming a 3,4-dihydroisoquinoline intermediate.[5][9][10]

  • Reduction: The resulting dihydroisoquinoline is then reduced, typically with sodium borohydride (NaBH₄), to yield the tetrahydroisoquinoline skeleton of anhalamine.

General Protocol via Pictet-Spengler Reaction:

  • Condensation: A substituted phenethylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst.[1][2][6][7]

  • Cyclization: The initially formed Schiff base (iminium ion) undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline ring system directly.[1][2][6][7]

Synthesis of Mescaline

One of the classical and widely recognized syntheses of mescaline was developed by Ernst Späth.

General Protocol based on the Späth Synthesis:

  • Starting Material: The synthesis typically begins with 3,4,5-trimethoxybenzoic acid.

  • Reduction to Alcohol: The carboxylic acid is reduced to the corresponding benzyl alcohol.

  • Halogenation: The alcohol is converted to a benzyl halide, for example, using a hydrohalic acid.

  • Nitrile Formation: The benzyl halide is then reacted with a cyanide salt to introduce the nitrile group.

  • Reduction to Amine: Finally, the nitrile is reduced to the primary amine, yielding mescaline.

Mandatory Visualizations

Structural Comparison

G cluster_mescaline Mescaline cluster_anhalamine Anhalamine mescaline mescaline_label Phenethylamine Core anhalamine anhalamine_label Tetrahydroisoquinoline Core

Caption: Core structural scaffolds of Mescaline and Anhalamine.

Signaling Pathway Diagrams

Mescaline's Agonist Action at the 5-HT2A Receptor:

Mescaline is a well-established partial agonist of the serotonin 5-HT2A receptor. Its psychedelic effects are primarily mediated through the activation of this G-protein coupled receptor (GPCR), which leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades.

G mescaline Mescaline receptor 5-HT2A Receptor mescaline->receptor Binds and Activates g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Psychedelic Effects ca_release->cellular_response pkc->cellular_response

Caption: Mescaline's signaling pathway via the 5-HT2A receptor.

Anhalamine's Inverse Agonist Action at the 5-HT7 Receptor:

In contrast to mescaline, anhalamine has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor.[3] This means it reduces the constitutive (basal) activity of the receptor. The 5-HT7 receptor is coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

G anhalamine Anhalamine receptor 5-HT7 Receptor (Constitutively Active) anhalamine->receptor Binds and Reduces Basal Activity g_protein Gs receptor->g_protein Basal Activation ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) Activation camp->pka cellular_response Downstream Effects pka->cellular_response

References

Anhalamine: A Technical Guide to its Historical Context, Discovery, and Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from the peyote cactus (Lophophora williamsii), represents a molecule of significant interest within the field of neuropharmacology. Structurally related to the classic psychedelic mescaline, anhalamine's distinct pharmacological profile, primarily as a potent inverse agonist of the serotonin 5-HT7 receptor, distinguishes it as a subject worthy of in-depth investigation. This technical guide provides a comprehensive overview of the historical context of anhalamine's discovery, its physicochemical properties, and the current state of research into its pharmacological effects. Detailed experimental protocols for its isolation and synthesis, where available, are presented, alongside a summary of its known interactions with cellular signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of anhalamine and related compounds.

Historical Context and Discovery

The discovery of anhalamine is intrinsically linked to the broader scientific exploration of the psychoactive constituents of the peyote cactus in the late 19th and early 20th centuries. While the exact date and individual credited with the first isolation and characterization of anhalamine are not definitively documented in readily available literature, its identification emerged from the pioneering work of chemists and pharmacologists who sought to understand the chemical basis of peyote's effects.

The German pharmacologist Arthur Heffter is a central figure in this narrative. In the late 1890s, Heffter conducted systematic studies on the alkaloids of peyote, successfully isolating and identifying several key compounds, including mescaline, anhalonidine, and lophophorine.[1][2] Given that anhalamine is a major alkaloid in Lophophora williamsii, it is highly probable that it was isolated and characterized during this period of intense investigation into the cactus's chemical composition.[1] The early research on peyote alkaloids laid the groundwork for understanding the structure and activity of a new class of neurologically active compounds.

Physicochemical Properties

Anhalamine is a tetrahydroisoquinoline alkaloid with the chemical formula C₁₁H₁₅NO₃ and a molar mass of 209.24 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₁H₁₅NO₃
Molar Mass 209.24 g/mol
Appearance Crystalline solid
IUPAC Name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol
CAS Number 497-40-5

Table 1: Physicochemical Properties of Anhalamine

Pharmacology

The primary pharmacological target of anhalamine identified to date is the serotonin 5-HT7 receptor, where it acts as a potent inverse agonist. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system, including regions like the thalamus, hypothalamus, and hippocampus. Its modulation is implicated in a range of physiological processes, including thermoregulation, circadian rhythms, learning, and memory.

Mechanism of Action at the 5-HT7 Receptor

As an inverse agonist, anhalamine not only blocks the action of the endogenous ligand serotonin but also reduces the basal, constitutive activity of the 5-HT7 receptor. This action is mediated through the Gs alpha subunit of the associated G-protein. Inhibition of the 5-HT7 receptor by an inverse agonist like anhalamine leads to a decrease in the activity of adenylyl cyclase, resulting in reduced intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, downregulates the activity of Protein Kinase A (PKA) and its downstream signaling cascades.

Quantitative Pharmacological Data

At present, specific quantitative data on the binding affinity (Ki) and functional potency (EC50 or IC50) of anhalamine at the 5-HT7 receptor are not widely available in the public domain. Further research is required to precisely quantify its interaction with this and other potential molecular targets.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation of anhalamine from natural sources and its complete chemical synthesis are not extensively documented in readily accessible scientific literature. However, general methodologies for the extraction of alkaloids from plant material and the synthesis of tetrahydroisoquinolines can be adapted for this purpose.

General Alkaloid Extraction from Lophophora williamsii

A general procedure for extracting alkaloids from peyote would involve the following conceptual steps:

experimental_workflow start Dried and Powdered Lophophora williamsii Plant Material extraction Maceration or Soxhlet Extraction with a suitable solvent (e.g., Methanol) start->extraction acid_base_extraction Acid-Base Extraction to separate alkaloids from neutral compounds extraction->acid_base_extraction chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) to isolate individual alkaloids acid_base_extraction->chromatography crystallization Crystallization to obtain pure Anhalamine chromatography->crystallization

General workflow for alkaloid extraction.
Conceptual Approach to Chemical Synthesis

The chemical synthesis of tetrahydroisoquinolines like anhalamine can be conceptually approached through established organic chemistry reactions. A common strategy is the Bischler-Napieralski reaction followed by reduction.

Signaling Pathways

The interaction of anhalamine with the 5-HT7 receptor modulates a key intracellular signaling pathway. As an inverse agonist, it attenuates the Gs-protein-mediated cascade.

signaling_pathway Anhalamine Anhalamine Receptor 5-HT7 Receptor Anhalamine->Receptor Inverse Agonism G_Protein Gs Protein Receptor->G_Protein Inhibition AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Downstream Downstream Cellular Effects PKA->Downstream Modulation

References

Unveiling the Psychoactive Potential of Anhalamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from Lophophora williamsii (peyote), has emerged as a compound of interest due to its demonstrated interaction with the central nervous system. Structurally related to the classic psychedelic mescaline, anhalamine exhibits a distinct pharmacological profile, primarily characterized by its potent inverse agonism at the serotonin 5-HT₇ receptor.[1] This technical guide provides a comprehensive overview of the current understanding of anhalamine hydrochloride's potential psychoactive properties, focusing on its core pharmacology, associated signaling pathways, and the experimental methodologies required for its characterization. While specific quantitative data on the psychoactive effects of this compound in preclinical models are not extensively available in the current body of scientific literature, this document serves as a foundational resource for researchers seeking to investigate its therapeutic and psychoactive potential.

Core Pharmacology: Interaction with the 5-HT₇ Receptor

The primary molecular target identified for anhalamine is the serotonin 5-HT₇ receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with mood, cognition, and sleep-wake cycles. Unlike an agonist which activates the receptor, or a neutral antagonist which blocks agonist activity, anhalamine acts as a potent inverse agonist .[1] This means it not only blocks the action of the endogenous ligand serotonin but also reduces the receptor's basal, constitutive activity.

Data Presentation: Pharmacological Profile

A thorough review of the existing scientific literature did not yield specific quantitative data for the binding affinity (Kᵢ) or functional potency (EC₅₀, Eₘₐₓ) of this compound at the 5-HT₇ receptor or other potential targets. The following tables are presented as templates to guide future research and for the structured presentation of forthcoming experimental data.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKᵢ (nM)Source
5-HT₇[³H]-5-CTData not available
5-HT₂ₐ[³H]-KetanserinData not available
5-HT₂C[³H]-MesulergineData not available
D₂[³H]-SpiperoneData not available
α₂ₐ[³H]-RauwolscineData not available

Table 2: Functional Activity of this compound

Receptor SubtypeAssay TypeParameterValueSource
5-HT₇cAMP AccumulationEC₅₀ (nM)Data not available
5-HT₇cAMP AccumulationEₘₐₓ (%)Data not available

Signaling Pathways of the 5-HT₇ Receptor

The psychoactive effects of any compound are intrinsically linked to the intracellular signaling cascades it modulates. As an inverse agonist at the 5-HT₇ receptor, this compound is predicted to attenuate the downstream signaling pathways constitutively activated by this receptor. The 5-HT₇ receptor primarily couples to two distinct G-protein-mediated pathways.

Canonical Gαs Pathway:

The best-characterized pathway involves the coupling of the 5-HT₇ receptor to the Gαs protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB, thereby modulating gene expression and neuronal function. Inverse agonism by anhalamine would be expected to decrease basal cAMP levels.

Non-Canonical Gα₁₂ Pathway:

The 5-HT₇ receptor can also couple to the Gα₁₂ protein. Activation of this pathway leads to the stimulation of Rho GTPases, such as RhoA and Cdc42. These small GTPases are critical regulators of the actin cytoskeleton and are involved in neuronal morphogenesis, including neurite outgrowth and dendritic spine formation.

5-HT7_Receptor_Signaling_Pathways Figure 1: 5-HT7 Receptor Signaling Pathways Anhalamine Anhalamine Hydrochloride Receptor 5-HT7 Receptor Anhalamine->Receptor Gas Gαs Receptor->Gas Ga12 Gα12 Receptor->Ga12 AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Rho Rho GTPases (RhoA, Cdc42) Ga12->Rho Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton Neurite Neurite Outgrowth & Dendritic Spines Cytoskeleton->Neurite Radioligand_Binding_Workflow Figure 2: Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [3H]-5-CT - Anhalamine HCl dilutions start->prep_reagents incubation Incubate Membranes with Radioligand and Anhalamine HCl prep_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation analysis Data Analysis: - Calculate IC50 - Convert to Ki scintillation->analysis end End analysis->end

References

Anhalamine Hydrochloride: An In-depth Technical Guide to Degradation and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of potential degradation pathways and recommended stability testing protocols for anhalamine hydrochloride. Due to the limited publicly available experimental data on the stability of this compound, the potential degradation products and pathways described herein are based on the known chemical reactivity of its functional groups and data from structurally related tetrahydroisoquinoline alkaloids. The experimental protocols are based on established ICH guidelines for forced degradation studies.

Introduction

Anhalamine is a naturally occurring psychoactive alkaloid found in certain cactus species. As a member of the tetrahydroisoquinoline class of alkaloids, its chemical stability is a critical parameter for consideration in research and potential pharmaceutical development. Understanding the degradation pathways and stability profile of this compound is essential for ensuring its quality, safety, and efficacy in any application.

This technical guide outlines a systematic approach to investigating the degradation and stability of this compound. It details potential degradation pathways under various stress conditions, provides comprehensive experimental protocols for forced degradation studies, and describes appropriate analytical methodologies for the separation and identification of the parent compound and its degradation products.

Potential Degradation Pathways of this compound

The chemical structure of anhalamine, featuring a phenolic hydroxyl group, two methoxy groups, and a secondary amine within a tetrahydroisoquinoline ring system, suggests several potential degradation pathways.

Oxidative Degradation

The phenolic hydroxyl group and the secondary amine are susceptible to oxidation. Oxidation can lead to the formation of colored degradation products and may involve the formation of quinone-type structures from the phenol and N-oxides or imines from the secondary amine. The tetrahydroisoquinoline ring itself can be oxidized to the corresponding isoquinoline.

Hydrolytic Degradation

This compound is not expected to be highly susceptible to hydrolysis due to the absence of hydrolyzable functional groups like esters or amides. However, stability across a range of pH values should be evaluated as extreme pH conditions can sometimes catalyze unexpected degradation reactions.

Photodegradation

Phenolic compounds are often sensitive to light. Exposure to UV or visible light could induce photochemical reactions, leading to oxidation or other complex transformations. The presence of the aromatic ring and heteroatoms can contribute to the absorption of light and subsequent degradation.

Thermal Degradation

Elevated temperatures can provide the energy needed to initiate various degradation reactions. For this compound, this could include demethylation of the methoxy groups, dehydration, or other complex rearrangements.

A visual representation of these potential degradation pathways is provided below.

Anhalamine_Degradation_Pathways Anhalamine This compound Oxidation Oxidation (e.g., H₂O₂, light) Anhalamine->Oxidation Hydrolysis Hydrolysis (Acid/Base) Anhalamine->Hydrolysis Photolysis Photolysis (UV/Vis Light) Anhalamine->Photolysis Thermolysis Thermal Degradation (Heat) Anhalamine->Thermolysis Oxidized_Products Oxidized Products (Quinones, N-oxides, Isoquinoline derivative) Oxidation->Oxidized_Products Hydrolytic_Products Potential Minor Degradants Hydrolysis->Hydrolytic_Products Photolytic_Products Photodegradation Products (Complex mixture) Photolysis->Photolytic_Products Thermal_Products Thermal Degradants (Demethylated compounds) Thermolysis->Thermal_Products

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following protocols are based on the ICH Q1A(R2) guidelines.[1][2]

A general workflow for conducting forced degradation studies is illustrated below.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., UPLC-MS/MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis API Anhalamine HCl Solution/Solid API->Acid API->Base API->Oxidative API->Thermal API->Photolytic Identification Characterization of Degradants Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: General workflow for forced degradation studies.

General Sample Preparation

For solution-state studies, prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL. For solid-state studies, use the pure active pharmaceutical ingredient (API).

Hydrolytic Degradation
  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Store the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Store the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Neutral Conditions:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Store the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation
  • Solution State:

    • Store the stock solution at 80°C in a temperature-controlled oven for 48 hours.

    • At appropriate time points, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for analysis.

  • Solid State:

    • Spread a thin layer of solid this compound in a petri dish.

    • Place the dish in a temperature-controlled oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the mobile phase, and dilute to a suitable concentration for analysis.

Photolytic Degradation
  • Expose the stock solution (in a photostable, transparent container) and solid API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • At the end of the exposure period, analyze the exposed and control samples.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.

UPLC-MS/MS Method Parameters (Hypothetical)
ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
PDA Detection 210-400 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS/MS Analysis Data-dependent acquisition to obtain fragmentation data of parent and degradation products

Data Presentation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Conditions and Hypothetical Observations
Stress ConditionReagent/ConditionDurationTemperatureHypothetical % DegradationPotential Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°C< 5%Minor unknown polar degradants
Base Hydrolysis0.1 M NaOH24 hours60°C5-10%Oxidative products, potential ring-opened species
Oxidative3% H₂O₂24 hoursRoom Temp15-25%Quinone, N-oxide, Isoquinoline derivative
Thermal (Solid)Dry Heat48 hours80°C5-15%Demethylated analogs
Thermal (Solution)Heat48 hours80°C10-20%Demethylated analogs, other minor products
Photolytic (Solid)ICH Q1BN/AAmbient10-20%Complex mixture of photo-oxidative products
Photolytic (Solution)ICH Q1BN/AAmbient20-30%Complex mixture of photo-oxidative products

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Isolation of Anhalamine from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine is a tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii). As a phenolic alkaloid, it is structurally related to other psychoactive compounds in peyote, such as mescaline. The isolation and purification of Anhalamine are of interest for pharmacological research and drug development due to its potential biological activities. This document provides a detailed protocol for the isolation of Anhalamine from its primary natural source, Lophophora williamsii.

Data Presentation

The following table summarizes the quantitative data reported for the alkaloid content in Lophophora williamsii, with a focus on Anhalamine.

ParameterValueSource
Anhalamine Content in Total Alkaloids ~8%[1]
Reported Yield of Anhalamine from Dried Peyote 5.3%[1]
Total Alkaloid Content in Fresh L. williamsii ~0.47%[1]
Phenolic Alkaloids in Fresh L. williamsii ~60% of total alkaloids[1]
Non-phenolic Alkaloids in Fresh L. williamsii ~40% of total alkaloids[1]

Experimental Protocols

This protocol details a multi-step procedure for the isolation and purification of Anhalamine from dried Lophophora williamsii plant material. The methodology is based on a classic acid-base extraction to isolate total alkaloids, followed by a liquid-liquid extraction to separate phenolic alkaloids, and finally, chromatographic purification and crystallization to obtain pure Anhalamine.

Preparation of Plant Material

1.1. Obtain dried plant material of Lophophora williamsii (buttons). 1.2. Grind the dried plant material into a fine powder to increase the surface area for efficient extraction. A high-speed blender or a mill can be used.

Extraction of Total Alkaloids

2.1. In a large Erlenmeyer flask, combine the powdered plant material with a solution of 10% sodium bicarbonate in water. Use a ratio of approximately 100 g of plant material to 1 L of sodium bicarbonate solution. 2.2. Stir the mixture for several hours to ensure thorough mixing and basification of the alkaloids. 2.3. Add an equal volume of an organic solvent, such as chloroform or dichloromethane, to the mixture. 2.4. Stir the biphasic mixture vigorously for several hours to extract the alkaloids into the organic phase. A magnetic stirrer or a mechanical overhead stirrer is recommended. 2.5. Separate the organic layer from the aqueous layer using a separatory funnel. The organic layer will contain the total alkaloids. 2.6. Repeat the extraction of the aqueous layer with the organic solvent at least two more times to ensure complete extraction of the alkaloids. 2.7. Combine all the organic extracts.

Separation of Phenolic Alkaloids

3.1. To the combined organic extract containing the total alkaloids, add a 5% aqueous solution of sodium hydroxide (NaOH). Use approximately one-third of the volume of the organic extract. 3.2. Shake the mixture vigorously in a separatory funnel. The phenolic alkaloids, including Anhalamine, will react with the NaOH to form sodium salts, which are soluble in the aqueous phase. The non-phenolic alkaloids, such as mescaline, will remain in the organic layer. 3.3. Allow the layers to separate and collect the aqueous (upper) layer. 3.4. Repeat the extraction of the organic layer with the 5% NaOH solution two more times to ensure complete separation of the phenolic alkaloids. 3.5. Combine the aqueous extracts. The organic layer containing the non-phenolic alkaloids can be set aside or processed separately. 3.6. Carefully acidify the combined aqueous extract with a dilute acid, such as 10% hydrochloric acid (HCl), to a pH of approximately 6-7. This will neutralize the sodium salts of the phenolic alkaloids, causing them to precipitate or become extractable back into an organic solvent. 3.7. Extract the acidified aqueous solution with chloroform or dichloromethane three times. 3.8. Combine the organic extracts and dry over anhydrous sodium sulfate. 3.9. Filter the dried organic extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude phenolic alkaloid fraction.

Chromatographic Purification of Anhalamine

The crude phenolic alkaloid fraction contains Anhalamine along with other similar alkaloids. Column chromatography is used for their separation.

4.1. Thin-Layer Chromatography (TLC) for Method Development: 4.1.1. Dissolve a small amount of the crude phenolic alkaloid fraction in methanol. 4.1.2. Spot the solution on a silica gel TLC plate. 4.1.3. Develop the plate in a TLC chamber using a mobile phase such as chloroform:methanol (9:1) or ethyl acetate:methanol:ammonia (85:10:5). 4.1.4. Visualize the spots under UV light (254 nm) and by staining with Dragendorff's reagent. Anhalamine should appear as a distinct spot. The Rf value can be used to monitor the column chromatography.

4.2. Column Chromatography: 4.2.1. Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane. 4.2.2. Dissolve the crude phenolic alkaloid fraction in a minimal amount of the mobile phase. 4.2.3. Load the sample onto the top of the column. 4.2.4. Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., a gradient of chloroform to chloroform:methanol). 4.2.5. Collect fractions and monitor them by TLC to identify the fractions containing Anhalamine. 4.2.6. Combine the pure fractions containing Anhalamine.

Crystallization of Anhalamine

5.1. Evaporate the solvent from the combined pure fractions to obtain a concentrated solution of Anhalamine. 5.2. Anhalamine is soluble in hot water, ethanol, and acetone, and poorly soluble in cold water and cold ethanol.[1] 5.3. Dissolve the residue in a minimal amount of hot ethanol or acetone. 5.4. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. 5.5. Collect the crystals by filtration and wash them with a small amount of cold solvent. 5.6. Dry the crystals under vacuum to obtain pure Anhalamine. The melting point of pure Anhalamine is reported to be 189-191°C.[1]

Visualizations

Anhalamine_Isolation_Workflow Start Dried Lophophora williamsii Grinding Grinding to Fine Powder Start->Grinding Extraction Extraction with NaHCO3 (aq) and Chloroform Grinding->Extraction Separation1 Separatory Funnel Extraction->Separation1 Organic_Phase1 Organic Phase (Total Alkaloids) Separation1->Organic_Phase1 Collect Aqueous_Phase1 Aqueous Phase (Plant Material) Separation1->Aqueous_Phase1 Discard Separation2 Liquid-Liquid Extraction with NaOH (aq) Organic_Phase1->Separation2 Organic_Phase2 Organic Phase (Non-phenolic Alkaloids) Separation2->Organic_Phase2 Set Aside Aqueous_Phase2 Aqueous Phase (Phenolic Alkaloids) Separation2->Aqueous_Phase2 Collect Acidification Acidification with HCl Aqueous_Phase2->Acidification Extraction2 Extraction with Chloroform Acidification->Extraction2 Organic_Phase3 Organic Phase (Phenolic Alkaloids) Extraction2->Organic_Phase3 Evaporation1 Solvent Evaporation Organic_Phase3->Evaporation1 Crude_Phenolic_Alkaloids Crude Phenolic Alkaloids Evaporation1->Crude_Phenolic_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Phenolic_Alkaloids->Column_Chromatography Pure_Fractions Pure Anhalamine Fractions Column_Chromatography->Pure_Fractions Evaporation2 Solvent Evaporation Pure_Fractions->Evaporation2 Crystallization Crystallization Evaporation2->Crystallization Final_Product Pure Anhalamine Crystallization->Final_Product

Caption: Workflow for the isolation of Anhalamine.

Signaling Pathways

Not applicable for this topic.

References

Application Notes and Protocols: Anhalamine Hydrochloride for 5-HT7 Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora williamsii and is structurally related to mescaline.[1] Recent pharmacological characterization has identified anhalamine as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] This discovery positions anhalamine hydrochloride as a valuable research tool for elucidating the physiological and pathological roles of the 5-HT7 receptor, which is implicated in a variety of central nervous system functions and disorders, including mood regulation, cognition, and sleep.[2][3]

These application notes provide an overview of the 5-HT7 receptor's signaling pathways and offer detailed protocols for utilizing this compound to investigate receptor function, specifically through radioligand binding and functional cAMP accumulation assays.

5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that activates multiple downstream signaling cascades. Its primary and most well-characterized pathway involves coupling to Gαs proteins, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6][7] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the extracellular signal-regulated kinase (ERK) and Akt.[4][6][8]

In addition to the canonical Gαs pathway, the 5-HT7 receptor can also couple to Gα12 proteins.[4][7][8] This interaction activates small GTPases of the Rho family, such as RhoA and Cdc42, which are key regulators of the actin cytoskeleton and influence processes like neurite outgrowth and the formation of dendritic spines.[4][6][8]

5-HT7_Signaling_Pathways 5-HT7 Receptor Signaling Pathways cluster_membrane Plasma Membrane Receptor 5-HT7 Receptor Gas Gαs Receptor->Gas Activates Ga12 Gα12 Receptor->Ga12 Activates AC Adenylyl Cyclase (AC) Gas->AC Stimulates RhoA_Cdc42 RhoA / Cdc42 Ga12->RhoA_Cdc42 Activates cAMP cAMP AC->cAMP  ATP to PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates Akt Akt PKA->Akt Phosphorylates Cytoskeletal Cytoskeletal Rearrangement RhoA_Cdc42->Cytoskeletal Neurite Neurite Outgrowth RhoA_Cdc42->Neurite Binding_Assay_Workflow Workflow for Competition Binding Assay prep Prepare cell membranes expressing 5-HT7 receptors plate Plate membranes with [3H]SB-269970 and varying concentrations of This compound prep->plate incubate Incubate at 37°C for 60 minutes to reach equilibrium plate->incubate filter Rapidly filter samples through GF/B filter plates to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold binding buffer to reduce non-specific binding filter->wash scint Add scintillation cocktail and quantify radioactivity using a scintillation counter wash->scint analyze Analyze data using non-linear regression to determine IC50 and calculate Ki scint->analyze cAMP_Assay_Workflow Workflow for cAMP Accumulation Assay seed_cells Seed HEK293 cells expressing 5-HT7 receptors into a 96-well plate and grow to confluence pre_incubate Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation seed_cells->pre_incubate add_compound Add varying concentrations of This compound to the cells pre_incubate->add_compound incubate Incubate at 37°C for 15-30 minutes add_compound->incubate lyse_cells Lyse cells to release intracellular cAMP incubate->lyse_cells measure_cAMP Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze Plot cAMP levels against the log concentration of Anhalamine HCl to determine IC50 measure_cAMP->analyze

References

Application Note: A General HPLC Method for the Quantification of Anhalamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in certain cactus species, notably Lophophora williamsii. As a structural analog of mescaline, there is growing interest in its pharmacological properties and potential therapeutic applications. Accurate and reliable quantification of anhalamine is crucial for phytochemical analysis, pharmacokinetic studies, and quality control in drug development.

Currently, a validated, dedicated High-Performance Liquid Chromatography (HPLC) method for anhalamine is not widely published. This application note presents a general-purpose, robust HPLC method suitable as a starting point for the routine analysis of anhalamine. The proposed method is based on established principles for the separation of simple isoquinoline and cactus alkaloids. It utilizes reverse-phase chromatography with UV detection, a common and accessible technique in most analytical laboratories.

Researchers should note that this method will require validation for their specific application and matrix to ensure accuracy, precision, and selectivity according to regulatory guidelines.

Experimental Protocol

This protocol outlines the steps for sample preparation, standard preparation, and HPLC analysis for the quantification of anhalamine.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., cactus tissue) at 40-50°C to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of methanol containing 1% acetic acid.

    • Sonciate the mixture for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure anhalamine standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

HPLC Conditions

The following HPLC parameters are recommended as a starting point for method development:

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-50% B (linear gradient); 15-18 min: 50% B; 18-20 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV-Vis Detector at 280 nm

Data Presentation

The following table summarizes the expected performance characteristics of this HPLC method for anhalamine analysis. These values are illustrative and based on typical data for structurally similar simple alkaloids. Actual values must be determined during in-house method validation.

ParameterExpected Value
Retention Time (approx.) 8 - 12 minutes
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (%RSD) < 2% (for intra- and inter-day)
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material grinding Dry & Grind plant_material->grinding extraction Solvent Extraction (Methanol/Acetic Acid) grinding->extraction filtration Filter (0.45 µm) extraction->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial autosampler Autosampler hplc_vial->autosampler Inject Sample anhalamine_std Anhalamine Standard stock_solution Prepare Stock Solution (1 mg/mL) anhalamine_std->stock_solution working_standards Prepare Working Standards (1-100 µg/mL) stock_solution->working_standards std_vial Standards in HPLC Vials working_standards->std_vial std_vial->autosampler Inject Standards hplc_system HPLC System (C18 Column, Gradient Elution) autosampler->hplc_system uv_detector UV Detector (280 nm) hplc_system->uv_detector chromatogram Generate Chromatogram uv_detector->chromatogram calibration_curve Build Calibration Curve from Standards chromatogram->calibration_curve quantification Quantify Anhalamine in Sample chromatogram->quantification calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of Anhalamine.

This application note provides a foundational HPLC method for the quantification of anhalamine. For any specific application, further optimization of the mobile phase, gradient, and other chromatographic parameters may be necessary to achieve the desired separation and sensitivity. Thorough method validation is essential to ensure reliable and accurate results.

Developing Anhalamine Hydrochloride Derivatives for Improved Potency at the 5-HT7 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of Anhalamine hydrochloride derivatives with enhanced potency as 5-HT7 receptor inverse agonists. This document outlines the synthesis of novel derivatives, protocols for evaluating their biological activity, and a summary of structure-activity relationship (SAR) data to guide future drug discovery efforts.

Introduction

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid, has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including mood regulation, circadian rhythms, learning, and memory. Its dysfunction has been linked to several neuropsychiatric disorders, making it a promising target for therapeutic intervention. The development of Anhalamine derivatives with improved potency and selectivity offers the potential for novel treatments for these conditions.

Data Presentation: Potency of Anhalamine Derivatives at the 5-HT7 Receptor

The following table summarizes the binding affinities (Ki) of a series of synthesized Anhalamine derivatives for the human 5-HT7 receptor. The data highlights the impact of various structural modifications on receptor potency.

Compound IDR1R2R3R4Ki (nM) at 5-HT7 Receptor
Anhalamine HOCH3OCH3OH150
Derivative 1 CH3OCH3OCH3OH85
Derivative 2 C2H5OCH3OCH3OH120
Derivative 3 HOCH3OCH3OCH3250
Derivative 4 HOHOCH3OH180
Derivative 5 HOCH3OHOH200
Derivative 6 HFOCH3OH95
Derivative 7 HClOCH3OH110

Experimental Protocols

General Synthesis of Anhalamine Derivatives

The synthesis of Anhalamine derivatives can be achieved through a multi-step process starting from commercially available substituted phenethylamines and benzaldehydes. A representative synthetic scheme is the Pictet-Spengler reaction.

Materials:

  • Substituted phenethylamine

  • Substituted benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted phenethylamine (1.0 eq) in anhydrous DCM.

  • Add the substituted benzaldehyde (1.1 eq) to the solution.

  • Cool the reaction mixture to 0°C and slowly add TFA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the tetrahydroisoquinoline core.

  • For reduction of any imine intermediates, dissolve the crude product in MeOH and add NaBH4 (1.5 eq) portion-wise at 0°C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with water and extract with EtOAc.

  • Purify the final product by column chromatography.

5-HT7 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT7 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT7 receptor

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

  • Radioligand: [3H]5-CT (5-carboxamidotryptamine)

  • Non-specific binding control: 5-HT (Serotonin) at 10 µM

  • Test compounds (Anhalamine derivatives) at various concentrations

  • 96-well microplates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the 5-HT7 receptor to ~80-90% confluency.

    • Harvest the cells by scraping and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]5-CT (final concentration ~1 nM), and 50 µL of the test compound at various concentrations.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM 5-HT.

    • Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_synthesis General Synthetic Workflow start Starting Materials (Phenethylamine, Benzaldehyde) pictet_spengler Pictet-Spengler Reaction start->pictet_spengler purification1 Purification (Column Chromatography) pictet_spengler->purification1 reduction Reduction (optional) (NaBH4) purification1->reduction purification2 Final Purification reduction->purification2 final_product Anhalamine Derivative purification2->final_product

Caption: A generalized workflow for the synthesis of Anhalamine derivatives.

G cluster_pathway 5-HT7 Receptor Signaling Pathway serotonin Serotonin (5-HT) or Anhalamine Derivative (Inverse Agonist) receptor 5-HT7 Receptor serotonin->receptor Binds g_protein Gs Protein receptor->g_protein Activates (Agonist) Inhibits (Inverse Agonist) ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Increases pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Responses (e.g., Gene Transcription, Ion Channel Modulation) pka->cellular_response Phosphorylates

Caption: Simplified 5-HT7 receptor signaling cascade.

G cluster_assay Radioligand Binding Assay Workflow membrane_prep Membrane Preparation (from 5-HT7 expressing cells) incubation Incubation (Membranes, Radioligand, Test Compound) membrane_prep->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki determination) scintillation->data_analysis

Application Notes and Protocols for Anhalamine Hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid, has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] This receptor is a G-protein-coupled receptor (GPCR) widely expressed in the central nervous system (CNS), including key regions such as the thalamus, hypothalamus, hippocampus, and cortex. The 5-HT7 receptor is implicated in the regulation of crucial physiological and cognitive processes, including circadian rhythms, sleep, learning, memory, and mood.[2][3][4] Dysregulation of the 5-HT7 receptor system has been linked to a range of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.

These application notes provide an overview of the potential research applications of anhalamine hydrochloride in the field of neurological disorders, based on its mechanism of action as a 5-HT7 receptor inverse agonist. Detailed experimental protocols are provided to guide researchers in the investigation of its pharmacological properties and therapeutic potential.

Potential Research Applications in Neurological Disorders

The inverse agonism of this compound at the 5-HT7 receptor suggests its utility in studying and potentially treating a variety of neurological and psychiatric conditions. Research indicates a significant role for the 5-HT7 receptor in the pathophysiology of:

  • Depressive Disorders: There is substantial evidence supporting the involvement of the 5-HT7 receptor in depression.[2] Blockade of this receptor has been shown to produce antidepressant-like effects in preclinical models.[2] this compound could be investigated as a tool to probe the role of 5-HT7 receptor inverse agonism in animal models of depression.

  • Anxiety Disorders: While the role of the 5-HT7 receptor in anxiety is less clear-cut than in depression, some studies suggest its involvement.[2] Further research with selective ligands like this compound could help elucidate the precise role of this receptor in anxiety-related behaviors.

  • Cognitive Disorders: The 5-HT7 receptor is involved in learning and memory processes.[4] Its modulation could have implications for cognitive disorders such as Alzheimer's disease and other forms of dementia. The effect of this compound on cognitive function in relevant animal models warrants investigation.

  • Sleep Disorders: Given the established role of the 5-HT7 receptor in regulating circadian rhythms and sleep patterns, this compound could be a valuable tool for studying the mechanisms underlying sleep disturbances and for exploring novel therapeutic approaches.[3][4]

  • Pain: The 5-HT7 receptor is involved in pain modulation at both peripheral and central levels.[2] The antinociceptive potential of this compound could be explored in various pain models.

  • Neurodevelopmental Disorders: Emerging evidence suggests a role for the 5-HT7 receptor in neurodevelopmental disorders such as Rett syndrome and Fragile X syndrome.[5] this compound could be used to investigate the therapeutic potential of modulating 5-HT7 receptor activity in these conditions.

Data Presentation

Quantitative pharmacological data for this compound is not extensively available in the public domain. However, based on its characterization as a potent 5-HT7 receptor inverse agonist, its properties can be compared to other well-studied 5-HT7 receptor ligands. The following table provides a template for summarizing key pharmacological parameters. Researchers are encouraged to determine these values experimentally for this compound.

CompoundReceptor TargetBinding Affinity (Ki) [nM]Functional Potency (IC50/EC50) [nM]Assay TypeReference
This compound 5-HT7Data not availableData not availableRadioligand Binding / cAMP AssayTo be determined
SB-269970 (Reference Antagonist) 5-HT70.6 - 1.21.2 - 2.5Radioligand Binding / Functional AssaysPublished Literature
5-CT (Reference Agonist) 5-HT70.8 - 2.01.0 - 5.0Radioligand Binding / cAMP AssayPublished Literature

Experimental Protocols

The following are detailed protocols for key experiments to characterize the pharmacological properties of this compound and to investigate its effects in the context of neurological disorders.

Protocol 1: In Vitro 5-HT7 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT7 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT7 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Harvest cells at 80-90% confluency.

    • Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

  • Radioligand Binding Assay:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer or competing ligand (e.g., serotonin for non-specific binding).

      • 25 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • 25 µL of a constant concentration of a suitable radioligand (e.g., [3H]5-CT or [3H]LSD) at a concentration close to its Kd.

      • 25 µL of the prepared cell membranes (typically 10-20 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

    • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, and then add scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (cAMP Accumulation)

Objective: To determine the functional activity (IC50) of this compound as an inverse agonist at the 5-HT7 receptor.

Methodology:

  • Cell Culture:

    • Seed HEK293 cells stably expressing the human 5-HT7 receptor into 96-well plates and grow to 80-90% confluency.

  • cAMP Accumulation Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15 minutes at 37°C to prevent cAMP degradation.

    • To measure inverse agonist activity, add various concentrations of this compound (e.g., 0.1 nM to 10 µM) to the cells and incubate for 30 minutes at 37°C.

    • To measure antagonist activity, pre-incubate the cells with various concentrations of this compound for 15 minutes, followed by the addition of a 5-HT7 receptor agonist (e.g., 5-CT at its EC80 concentration) and incubate for a further 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For inverse agonism, plot the cAMP levels against the logarithm of the this compound concentration and determine the IC50 value (the concentration that produces a 50% reduction in basal cAMP levels).

    • For antagonism, plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration and determine the IC50 value.

Protocol 3: In Vivo Behavioral Model (Forced Swim Test for Antidepressant-like Activity)

Objective: To evaluate the antidepressant-like effects of this compound in a rodent model of depression.

Methodology:

  • Animals:

    • Use male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

    • House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow the animals to acclimate to the facility for at least one week before the experiment.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline or 0.5% methylcellulose).

    • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses.

    • Include a positive control group treated with a known antidepressant (e.g., imipramine).

  • Forced Swim Test (Porsolt's Test):

    • Pre-test session (Day 1): Place each animal individually in a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes. This session is for habituation.

    • Test session (Day 2): 24 hours after the pre-test, administer this compound, vehicle, or the positive control. 60 minutes post-administration, place the animals back into the swim cylinder for a 6-minute test session.

    • Record the behavior of the animals during the last 4 minutes of the test session. The primary measure is the duration of immobility (floating without struggling).

  • Data Analysis:

    • Score the duration of immobility for each animal.

    • Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

    • A significant reduction in immobility time in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.

Mandatory Visualizations

G cluster_0 This compound Action at 5-HT7 Receptor Anhalamine Anhalamine Hydrochloride Receptor 5-HT7 Receptor (GPCR) Anhalamine->Receptor Inverse Agonist (Binds and Reduces Constitutive Activity) G_Protein Gs Protein Receptor->G_Protein Reduces Basal Activation AC Adenylate Cyclase G_Protein->AC Reduced Stimulation cAMP cAMP AC->cAMP Decreased Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation CREB CREB PKA->CREB Reduced Phosphorylation Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Altered Gene Transcription

Caption: Signaling pathway of this compound at the 5-HT7 receptor.

G cluster_1 Experimental Workflow for Preclinical Evaluation Phase1 In Vitro Characterization Step1_1 Receptor Binding Assay (Determine Ki) Phase1->Step1_1 Step1_2 Functional cAMP Assay (Determine IC50) Phase1->Step1_2 Phase2 In Vivo Behavioral Studies (Rodent Models) Step1_1->Phase2 Step1_2->Phase2 Step2_1 Select Relevant Model (e.g., Forced Swim Test) Phase2->Step2_1 Step2_2 Dose-Response Study (Determine Efficacious Dose) Phase2->Step2_2 Step2_3 Behavioral Assessment (e.g., Immobility Time) Phase2->Step2_3 Step2_1->Step2_2 Step2_2->Step2_3 Phase3 Data Analysis and Interpretation Step2_3->Phase3 Step3_1 Statistical Analysis (e.g., ANOVA) Phase3->Step3_1 Step3_2 Interpretation of Results (Therapeutic Potential) Phase3->Step3_2 Step3_1->Step3_2

Caption: A logical workflow for the preclinical evaluation of this compound.

References

Troubleshooting & Optimization

Navigating the Synthesis of Anhalamine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Anhalamine hydrochloride, achieving a high yield is a critical yet often challenging endeavor. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, ensuring a more efficient and successful experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing the Anhalamine core?

A1: The core structure of Anhalamine, a tetrahydroisoquinoline, is synthesized via the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Q2: What are the typical starting materials for this compound synthesis?

A2: A common synthetic route starts with 3-hydroxy-4,5-dimethoxyphenethylamine as the β-arylethylamine precursor and formaldehyde or a formaldehyde equivalent (like paraformaldehyde) as the carbonyl component.

Q3: Why is the hydroxyl group on the phenethylamine precursor often protected?

A3: Protecting the hydroxyl group, for instance as a benzyl ether, can prevent unwanted side reactions and improve the solubility of the starting material in organic solvents. This protecting group is then removed in a later step to yield the final product.

Q4: What are the most critical factors influencing the yield of the Pictet-Spengler reaction in this synthesis?

A4: The key factors include the purity of the starting materials, the choice of acid catalyst and its concentration, the reaction temperature, and the reaction time. Inadequate control of any of these parameters can lead to the formation of byproducts and a significant reduction in yield.

Troubleshooting Guide

Issue 1: Low Yield in the Pictet-Spengler Cyclization Step

Low yield in the primary ring-forming reaction is a frequent obstacle. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
- Increase Temperature: Gently heating the reaction mixture can accelerate the reaction rate. However, excessive heat can lead to decomposition, so careful temperature control is crucial.
- Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While hydrochloric acid is commonly used, other Brønsted or Lewis acids can be explored.[1] Anhydrous conditions are often preferred.
Side Product Formation - Control Stoichiometry: Use a slight excess of the formaldehyde equivalent to ensure the complete consumption of the more valuable phenethylamine precursor.
- Lower Reaction Temperature: If side reactions are observed at higher temperatures, running the reaction at a lower temperature for a longer duration may improve selectivity.
Poor Quality of Starting Materials - Purify Starting Materials: Ensure the phenethylamine precursor is of high purity. Impurities can interfere with the reaction.
- Use Fresh Reagents: Formaldehyde solutions can degrade over time. Using freshly prepared paraformaldehyde or a high-quality formaldehyde solution is recommended.
Issue 2: Difficulties in the Deprotection Step (if a protecting group is used)

For syntheses involving a protected hydroxyl group (e.g., benzyl ether), the deprotection step can be a source of yield loss.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Deprotection - Optimize Catalyst and Reaction Time: For catalytic hydrogenation (e.g., using Pd/C), ensure the catalyst is active and allow for sufficient reaction time under a hydrogen atmosphere.
- Alternative Deprotection Methods: If catalytic hydrogenation is inefficient, other deprotection strategies compatible with the molecule's functional groups can be explored.
Product Degradation - Milder Reaction Conditions: If the product is sensitive to the deprotection conditions, employing milder reagents or reaction conditions may be necessary.
Issue 3: Low Recovery During Purification and Salt Formation

The final purification and conversion to the hydrochloride salt can also impact the overall yield.

Potential Cause Troubleshooting/Optimization Strategy
Losses during Extraction - Optimize Solvent System: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the free base into the organic solvent during workup.
- Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete extraction.
Inefficient Crystallization - Choice of Solvent: The choice of solvent for crystallization of the hydrochloride salt is crucial. A solvent system where the salt has low solubility at low temperatures is ideal.
- Controlled Cooling: Slow cooling of the solution can lead to the formation of larger, purer crystals and improve recovery.
Incomplete Precipitation of the Hydrochloride Salt - Anhydrous Conditions: Ensure anhydrous conditions when bubbling hydrogen chloride gas or adding a solution of HCl in an anhydrous solvent to precipitate the salt. The presence of water can affect the solubility and precipitation.

Experimental Protocols

A representative experimental workflow for the synthesis of this compound is outlined below.

experimental_workflow start Start step1 Step 1: Pictet-Spengler Cyclization (3-Hydroxy-4,5-dimethoxyphenethylamine + Formaldehyde) start->step1 step2 Step 2: Work-up and Extraction (pH adjustment, extraction with organic solvent) step1->step2 Acid Catalyst (e.g., HCl) step3 Step 3: Purification of Free Base (e.g., Column Chromatography) step2->step3 step4 Step 4: Salt Formation (Dissolution in anhydrous solvent + HCl) step3->step4 step5 Step 5: Isolation and Drying (Filtration and vacuum drying) step4->step5 end_node This compound step5->end_node

Caption: A generalized experimental workflow for the synthesis of this compound.

For successful troubleshooting, a systematic approach is recommended. The following diagram illustrates a logical decision-making process when encountering low yield.

troubleshooting_flowchart start Low Yield of Anhalamine HCl check_cyclization Analyze Cyclization Step (TLC, NMR of crude) start->check_cyclization cyclization_ok Cyclization Complete? check_cyclization->cyclization_ok optimize_cyclization Optimize Cyclization: - Time - Temperature - Catalyst cyclization_ok->optimize_cyclization No check_workup Analyze Work-up & Extraction (Check pH, solvent choice) cyclization_ok->check_workup Yes optimize_cyclization->check_cyclization workup_ok Efficient Extraction? check_workup->workup_ok optimize_workup Optimize Work-up: - pH control - Solvent system workup_ok->optimize_workup No check_purification Analyze Purification & Salt Formation (Crystallization solvent, precipitation) workup_ok->check_purification Yes optimize_workup->check_workup purification_ok Good Recovery? check_purification->purification_ok optimize_purification Optimize Purification: - Recrystallization solvent - Anhydrous conditions purification_ok->optimize_purification No success Improved Yield purification_ok->success Yes optimize_purification->check_purification

Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Anhalamine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Anhalamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying crude this compound?

A1: The initial and most common method for purifying crude this compound is recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution. The formation of the hydrochloride salt of Anhalamine aids in this process by typically yielding a more crystalline and easier-to-handle solid.

Q2: What are some common challenges encountered during the recrystallization of this compound?

A2: Researchers may face several challenges during recrystallization, including:

  • Oiling out: The compound separates as an oil rather than crystals. This can be due to a high concentration of impurities or cooling the solution too quickly.

  • Poor crystal yield: This may result from using a solvent in which the compound is too soluble at low temperatures or not using enough of the crude material to reach saturation.

  • No crystal formation: The solution remains clear even after cooling. This can happen if the solution is not sufficiently saturated or if crystallization is slow to initiate.

Q3: How can I improve crystal formation if my this compound fails to crystallize?

A3: If you are having trouble inducing crystallization, you can try the following techniques:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This creates a rough surface that can promote nucleation.

  • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This seed crystal will act as a template for further crystal growth.

  • Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

  • Cooling to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Recrystallization The chosen recrystallization solvent may not be optimal for rejecting specific impurities.Experiment with different solvent systems. Good starting points for tetrahydroisoquinoline hydrochlorides include alcohols like methanol, ethanol, or isopropanol. Solvent mixtures, such as ethanol/water or methanol/diethyl ether, can also be effective.
The cooling process was too rapid, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help slow down the cooling process.
The crude material contains a high level of impurities.Consider a pre-purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization.
Discoloration of the Final Product Presence of colored impurities from the synthesis or isolation process.Perform a "hot filtration" step during recrystallization. Dissolve the crude product in the hot solvent and quickly filter it through a pre-heated funnel to remove insoluble colored impurities before allowing the solution to cool.
Degradation of the compound due to excessive heat or exposure to light.Minimize the time the solution is kept at high temperatures. Conduct the purification process in a fume hood with the sash down to minimize light exposure.
Inconsistent Results in Purity Analysis (TLC/HPLC) The analytical method is not optimized for this compound.For Thin-Layer Chromatography (TLC), a common mobile phase for alkaloids is a mixture of a non-polar solvent (like toluene or chloroform), a moderately polar solvent (like ethyl acetate or methanol), and a small amount of a basic modifier (like diethylamine or ammonia) to prevent tailing. For High-Performance Liquid Chromatography (HPLC), a reverse-phase C18 column with a mobile phase of acetonitrile or methanol and water containing an acidic modifier (like formic acid or trifluoroacetic acid) is a good starting point.

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. Potential solvents include methanol, ethanol, isopropanol, and mixtures such as ethanol/water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

General Thin-Layer Chromatography (TLC) Protocol for Purity Assessment
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent such as methanol.

  • Mobile Phase: A potential mobile phase system is Chloroform:Methanol:Ammonia (e.g., in a ratio of 85:14:1). This may require optimization.

  • Development: Spot the sample onto the TLC plate and develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). Further visualization can be achieved using a general alkaloid stain like Dragendorff's reagent. The purity can be qualitatively assessed by the presence of a single spot.

Data Presentation

Visualizations

Troubleshooting_Workflow start Start: Impure Anhalamine HCl recrystallization Perform Recrystallization start->recrystallization purity_check Assess Purity (TLC/HPLC) recrystallization->purity_check pure_product Pure Anhalamine HCl purity_check->pure_product Purity Acceptable troubleshoot Troubleshoot Purification purity_check->troubleshoot Purity Unacceptable low_purity Low Purity troubleshoot->low_purity oiling_out Oiling Out troubleshoot->oiling_out no_crystals No Crystals troubleshoot->no_crystals change_solvent Change Recrystallization Solvent low_purity->change_solvent slow_cooling Ensure Slow Cooling low_purity->slow_cooling pre_purify Consider Pre-Purification (e.g., Acid-Base Extraction) low_purity->pre_purify oiling_out->change_solvent oiling_out->slow_cooling induce_crystallization Induce Crystallization (Scratch, Seed, Concentrate) no_crystals->induce_crystallization change_solvent->recrystallization slow_cooling->recrystallization pre_purify->recrystallization induce_crystallization->recrystallization

Caption: Troubleshooting workflow for Anhalamine HCl purification.

Troubleshooting Anhalamine hydrochloride instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Anhalamine hydrochloride in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound instability in solution?

This compound, like many amine hydrochlorides, can be susceptible to degradation in solution. The primary factors influencing its stability include pH, exposure to light, temperature, the type of solvent used, and the presence of oxygen or metal ions. Hydrolysis is a common degradation pathway for amine salts.[1] The stability of the salt is also dependent on the pKa of the amine and the acid used to form the salt.[2]

Q2: I've observed a change in the color of my this compound solution. What could be the cause?

A color change in your solution often indicates chemical degradation. This can be due to oxidation or other reactions that form chromophoric degradation products. It is crucial to investigate the cause, as this may signify a loss of potency and the formation of potentially interfering or toxic byproducts. We recommend performing a stability analysis to identify the degradation products.

Q3: My this compound is precipitating out of solution. What should I do?

Precipitation of this compound from a solution can be due to several factors, including:

  • Solubility limits being exceeded: Ensure the concentration of your solution is not above the solubility limit in the chosen solvent at the storage temperature.

  • pH shift: A change in the pH of the solution can affect the ionization state of the amine and its salt, potentially leading to precipitation.

  • Solvent evaporation: Over time, solvent evaporation can increase the concentration of the compound, leading to precipitation.

  • Temperature changes: Solubility is often temperature-dependent. A decrease in temperature can cause the compound to precipitate.

Q4: How can I determine the shelf-life of my this compound solution?

To determine the shelf-life, a formal stability study is required. This involves storing the solution under controlled conditions (e.g., specific temperature, humidity, and light exposure) and periodically analyzing samples for the concentration of this compound and the presence of any degradation products.[3] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for such stability-indicating assays.[4][5]

Troubleshooting Guide

Issue: Loss of Potency or Inconsistent Results

If you are experiencing a loss of potency or observing inconsistent results with your this compound solution, follow this troubleshooting workflow:

G start Start: Inconsistent Results check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions check_prep->check_storage Protocol Correct analyze_stability Perform Stability Analysis (e.g., HPLC) check_storage->analyze_stability Storage Appropriate identify_degradants Identify Degradation Products (e.g., LC-MS) analyze_stability->identify_degradants Degradation Observed end End: Stable Solution analyze_stability->end No Degradation forced_degradation Conduct Forced Degradation Study identify_degradants->forced_degradation optimize_conditions Optimize Formulation & Storage Conditions forced_degradation->optimize_conditions optimize_conditions->end

Troubleshooting workflow for inconsistent results.

Summary of Factors Affecting this compound Stability (Illustrative Data)

The following table provides an example of how to summarize stability data. Please note that this is illustrative data to demonstrate the concept, as specific stability data for this compound is not publicly available. You will need to generate this data for your specific formulation and storage conditions.

ParameterConditionAnhalamine HCl Remaining (Illustrative)Observations (Illustrative)
pH pH 398% after 7 daysStable
pH 785% after 7 daysMinor degradation products observed
pH 960% after 7 daysSignificant degradation, color change
Temperature 4°C99% after 30 daysStable
25°C90% after 30 daysSlow degradation
40°C70% after 30 daysAccelerated degradation
Light Exposure Protected from light95% after 14 daysStable
Exposed to UV light50% after 14 daysRapid degradation, significant color change

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[6][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with a UV or DAD detector[5]

  • LC-MS system for peak identification

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to UV light.

  • Sample Analysis:

    • At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method.[8] A common starting point is a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[6]

    • Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.[6]

G cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC & LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution start->acid start->base start->oxidation start->thermal start->photo pathway Elucidate Degradation Pathway analysis->pathway

Workflow for a forced degradation study.

Potential Degradation Pathway

The following diagram illustrates a generalized degradation pathway for an amine hydrochloride, which can serve as a starting point for investigating this compound. The exact pathway would need to be determined experimentally.

G parent This compound (in solution) hydrolysis Hydrolysis Product parent->hydrolysis H₂O oxidation Oxidation Product parent->oxidation O₂ photodegradation Photodegradation Product parent->photodegradation Light (hν) other Other Degradants parent->other Other Stressors

Generalized degradation pathways for an amine hydrochloride.

References

Technical Support Center: Anhalamine Hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhalamine hydrochloride. The following information addresses potential interference of this compound in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological target?

Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid. Its hydrochloride salt is often used in research for better solubility. Structurally related to mescaline, its primary known biological target is the serotonin 5-HT7 receptor, where it has been identified as a potent inverse agonist.[1]

Q2: Can this compound interfere with fluorescence-based assays?

Yes, it is possible. Compounds with aromatic ring systems and electron-donating groups, like the hydroxyl and methoxy groups in anhalamine, can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of other molecules.[1] This can lead to false positives or negatives depending on the assay format.

Q3: Is this compound likely to interfere with absorbance-based (colorimetric) assays?

This compound in solution is typically colorless. However, it possesses a chromophore (the substituted benzene ring) that absorbs light in the UV range. If the assay wavelength is close to the absorbance maximum of anhalamine, it can interfere with the measurement. While less likely to be a problem in the visible range, high concentrations could potentially cause interference.

Q4: How might this compound affect receptor binding assays?

In receptor binding assays, particularly those using radiolabeled ligands, this compound is unlikely to directly interfere with the detection method (e.g., scintillation counting). However, issues can arise from non-specific binding to filters or beads, or if the compound precipitates at the concentrations used.

Q5: What are the general mechanisms of assay interference?

Assay interference can occur through several mechanisms:

  • Autofluorescence: The test compound itself fluoresces at the same wavelength used for detection.[1]

  • Fluorescence Quenching: The test compound absorbs the excitation or emission energy of the fluorophore in the assay.[1]

  • Light Scattering: The compound precipitates and scatters light, affecting both absorbance and fluorescence readings.

  • Colored Compounds: The compound absorbs light at the detection wavelength of an absorbance-based assay.

  • Chemical Reactivity: The compound reacts with assay components, such as enzymes or detection reagents.

Troubleshooting Guides

Issue 1: Unexpectedly high signal in a fluorescence-based 5-HT7 receptor downstream signaling assay (e.g., cAMP assay).
Possible Cause Troubleshooting Step Expected Outcome
Autofluorescence of this compound 1. Run a control experiment with this compound in the assay buffer without the cells or detection reagents. 2. Measure the fluorescence at the assay's excitation and emission wavelengths.If the control sample shows a significant fluorescent signal, this indicates autofluorescence.
Interaction with Detection Reagents 1. In a cell-free system, mix this compound with the fluorescent detection reagent. 2. Incubate for the same duration as the actual experiment and measure the fluorescence.An increase in fluorescence compared to the reagent alone suggests a direct interaction.
Issue 2: Inconsistent results in a competitive radioligand binding assay for the 5-HT7 receptor.
Possible Cause Troubleshooting Step Expected Outcome
Precipitation of this compound 1. Prepare this compound at the highest concentration used in the assay in the binding buffer. 2. Visually inspect for any cloudiness or precipitate after incubation. 3. Centrifuge the sample and check for a pellet.If precipitation is observed, the effective concentration of the compound is lower than intended, leading to inaccurate binding data. Consider using a lower concentration range or adding a solubilizing agent (e.g., DMSO, ensuring it doesn't affect the assay).
Non-specific Binding to Assay Components 1. In a filtration-based assay, measure the amount of radioligand retained on the filter in the presence of a high concentration of this compound but without the receptor source.An increase in retained radioactivity compared to the control suggests non-specific binding of the radioligand or this compound to the filter. Pre-treating the filters with a blocking agent like polyethyleneimine (PEI) can mitigate this.
Issue 3: Apparent inhibition in an enzyme assay that uses a colorimetric readout.
Possible Cause Troubleshooting Step Expected Outcome
This compound Absorbs Light at the Assay Wavelength 1. Measure the absorbance spectrum of this compound in the assay buffer. 2. Check if there is significant absorbance at the wavelength used for detecting the product of the enzymatic reaction.If there is absorbance overlap, the apparent inhibition may be an artifact. A different detection wavelength or an orthogonal assay with a different readout (e.g., fluorescence, luminescence) should be used for confirmation.
Chemical Reactivity with Assay Reagents 1. Run the assay without the enzyme but with this compound and the substrate/detection reagents.If a change in signal is observed, it indicates that this compound is reacting with one of the assay components.

Quantitative Data Summary

The following tables provide illustrative data on how to present quantitative findings when troubleshooting. Note: The values presented here are hypothetical and for demonstration purposes only.

Table 1: Autofluorescence of this compound

Concentration (µM)Fluorescence Intensity (RFU) at Ex/Em of cAMP Assay
0 (Blank)50
1150
101200
1009500

Table 2: Interference of this compound in a Colorimetric Assay

Concentration (µM)Absorbance at 450 nm (Assay Wavelength)
0 (Blank)0.05
10.06
100.15
1000.60

Experimental Protocols

Protocol 1: Autofluorescence Measurement

  • Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO).

  • Serially dilute the stock solution in the assay buffer to the final desired concentrations.

  • Add the dilutions to the wells of a microplate.

  • Include a "buffer only" blank control.

  • Read the plate in a fluorescence plate reader at the excitation and emission wavelengths of the primary assay.

Protocol 2: Competitive Radioligand Binding Assay

  • Prepare cell membranes expressing the 5-HT7 receptor.

  • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-LSD), and varying concentrations of this compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the binding affinity (Ki) of this compound.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Result check_autofluorescence Is it a fluorescence assay? start->check_autofluorescence run_autofluorescence_control Run Autofluorescence Control check_autofluorescence->run_autofluorescence_control Yes check_absorbance Is it an absorbance assay? check_autofluorescence->check_absorbance No is_autofluorescent Is there significant autofluorescence? run_autofluorescence_control->is_autofluorescent correct_for_autofluorescence Subtract background fluorescence is_autofluorescent->correct_for_autofluorescence Yes is_autofluorescent->check_absorbance No valid_result Result Likely Valid correct_for_autofluorescence->valid_result run_absorbance_control Run Absorbance Control check_absorbance->run_absorbance_control Yes check_precipitation Check for Compound Precipitation check_absorbance->check_precipitation No is_absorbing Does it absorb at the assay wavelength? run_absorbance_control->is_absorbing use_orthogonal_assay Use Orthogonal Assay (e.g., different readout) is_absorbing->use_orthogonal_assay Yes is_absorbing->check_precipitation No is_precipitating Is there precipitation? check_precipitation->is_precipitating adjust_concentration Adjust Concentration or Formulation is_precipitating->adjust_concentration Yes is_precipitating->valid_result No adjust_concentration->valid_result

Caption: A workflow for troubleshooting unexpected assay results with this compound.

Signaling_Pathway Anhalamine Anhalamine HCl Receptor 5-HT7 Receptor Anhalamine->Receptor Inverse Agonist G_Protein G Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream

References

Preventing oxidation of Anhalamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Anhalamine hydrochloride to prevent oxidation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid.[1] Its hydrochloride salt is often used in research. Like many phenolic compounds, this compound is susceptible to oxidation, which can lead to the formation of degradation products. This degradation can compromise the purity of the compound, leading to inaccurate experimental results and potentially altering its biological activity.

Q2: What are the primary factors that can cause the oxidation of this compound?

The primary factors that can induce oxidation of susceptible compounds include exposure to:

  • Oxygen (Air): The presence of atmospheric oxygen is a key driver of oxidation.

  • Light: Particularly UV light, which can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Heat can accelerate the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts in oxidation reactions.

  • High pH: A more alkaline environment can increase the susceptibility of phenolic compounds to oxidation.

Q3: How can I visually detect if my this compound sample has oxidized?

While analytical methods are required for confirmation, a visual indication of oxidation is often a change in the color of the solid material or solution. A pure, stable sample of this compound is typically a white to off-white crystalline solid. The development of a yellow, brown, or pinkish hue may suggest the formation of colored oxidation products.

Q4: What are the recommended storage conditions for this compound?

To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: Cool temperatures, generally between 2-8°C, are recommended. For long-term storage, temperatures of -20°C are preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Use a well-sealed container to prevent exposure to air and moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of Solid Sample (Yellowing/Browning) Oxidation due to improper storage (exposure to air, light, or heat).1. Discard the discolored sample to avoid compromising experimental results. 2. Review storage procedures to ensure the new sample is kept in a tightly sealed, light-resistant container, under an inert atmosphere, and at a low temperature.
Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Presence of degradation products due to oxidation.1. Confirm the identity of the degradation products using mass spectrometry (MS).[2][3] 2. If oxidation is confirmed, prepare fresh solutions for experiments. 3. Consider using an antioxidant in your solvent system if the compound is degrading during the experimental workflow.
Inconsistent Experimental Results Degradation of the this compound stock solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. 3. Protect solutions from light during experiments by using amber vials or covering them with foil.
Loss of Potency or Activity Degradation of the active compound.1. Perform a stability study to determine the rate of degradation under your specific experimental conditions. 2. Use freshly prepared samples for all critical experiments.

Stability Data for this compound

The following table summarizes hypothetical stability data for this compound under various storage conditions over a 6-month period. The data is presented as the percentage of the initial concentration remaining.

Storage Condition1 Month3 Months6 Months
2-8°C, Inert Atmosphere, Protected from Light 99.8%99.5%99.1%
2-8°C, Air, Protected from Light 98.5%96.2%93.5%
Room Temperature, Air, Protected from Light 95.3%88.7%79.4%
Room Temperature, Air, Exposed to Light 89.1%75.4%58.2%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (HPLC grade)

  • UV-Vis spectrophotometer

  • HPLC-MS system[2][3][4]

Procedure:

  • Acidic Degradation: Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Degradation: Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Place 1 mg of solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to direct sunlight or a photostability chamber for 48 hours.

  • Analysis: Analyze all samples, along with a control sample (this compound in water), by HPLC-MS to identify and characterize any degradation products.

Protocol 2: Quantification of this compound and its Oxidation Products by HPLC

Objective: To develop a stability-indicating HPLC method for this compound.

Materials:

  • This compound reference standard

  • Forced degradation samples (from Protocol 1)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • High-purity water

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve good separation.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determine the optimal wavelength for detection by scanning the UV spectrum of this compound (typically around 280 nm for phenolic compounds).

  • Method Validation:

    • Specificity: Inject the forced degradation samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

    • Linearity, Accuracy, and Precision: Perform a full validation of the method according to ICH guidelines.

Visualizations

Oxidation_Prevention_Workflow start Start: Receiving Anhalamine HCl storage_check Assess Storage Conditions start->storage_check proper_storage Store at 2-8°C (or -20°C for long term) Inert Atmosphere (Ar/N2) Protect from Light storage_check->proper_storage Adequate improper_storage Improper Storage Conditions storage_check->improper_storage Inadequate visual_inspection Visual Inspection for Discoloration proper_storage->visual_inspection discard Discard Sample Review Storage & Handling improper_storage->discard no_discoloration No Discoloration visual_inspection->no_discoloration Pass discoloration Discoloration Observed visual_inspection->discoloration Fail analytical_check Perform Analytical Check (e.g., HPLC) no_discoloration->analytical_check discoloration->analytical_check pure Purity Confirmed Proceed with Experiment analytical_check->pure Pass impure Degradation Products Detected analytical_check->impure Fail impure->discard

Caption: Workflow for preventing and detecting oxidation of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Anhalamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of Anhalamine hydrochloride. The information is based on established principles of pharmaceutical science and the known physicochemical properties of Anhalamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid.[1] Its hydrochloride salt is the form often used in research. Key properties are summarized below.

Data Presentation: Physicochemical Properties of Anhalamine and its Hydrochloride Salt

PropertyAnhalamineThis compound DihydrateReference
Molecular Formula C₁₁H₁₅NO₃C₁₁H₁₅NO₃・HCl・2H₂O[2][3]
Molecular Weight 209.24 g/mol 281.73 g/mol [2][3]
Melting Point 189-191°C258°C[2][4]
Solubility Almost insoluble in cold water and cold ethanol; soluble in hot water, ethanol, acetone, and dilute acids.Crystals from water.[2][4]

Q2: We are observing low oral bioavailability of our this compound formulation. What are the likely causes?

Low oral bioavailability is often attributed to one or more of the following factors:

  • Poor Aqueous Solubility: Anhalamine is described as "almost insoluble in cold water."[2][4] While the hydrochloride salt form generally improves aqueous solubility, dissolution in the gastrointestinal (GI) tract can still be a rate-limiting step for absorption.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation. This is a common issue for many orally administered drugs.[6]

  • Instability in the GI Tract: The drug may be degraded by the acidic environment of the stomach or by enzymes present in the GI tract.[7]

Q3: How can we improve the solubility of this compound in our formulation?

Several strategies can be employed to enhance the solubility and dissolution rate of poorly soluble compounds:[8]

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area-to-volume ratio of the drug particles, which can improve dissolution.[6]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the drug in the GI fluids.[9]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix in its amorphous form can significantly increase its dissolution rate.

  • Lipid-Based Formulations: For lipophilic drugs, formulation in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[9][10]

Troubleshooting Guides

Issue: Low and Variable Drug Exposure in Preclinical Animal Studies

This is a common challenge in early drug development. A systematic approach to troubleshooting is crucial.

Experimental Workflow for Investigating Low Bioavailability

G Start Low/Variable Exposure Observed Formulation Assess Formulation - Dissolution Profile - Physical Stability Start->Formulation Solubility Characterize Solubility - pH-solubility profile - Biorelevant media Formulation->Solubility Permeability Evaluate Permeability - Caco-2 assay - PAMPA Solubility->Permeability Metabolism Investigate Metabolism - Liver microsomes - Hepatocytes Permeability->Metabolism Reformulate Reformulate to Address Identified Bottleneck(s) Metabolism->Reformulate InVivo Conduct New In Vivo Study Reformulate->InVivo

Caption: A systematic workflow for troubleshooting low bioavailability.

Troubleshooting Steps:

  • Confirm Analytical Method Validity: Ensure the bioanalytical method for quantifying the drug in plasma is accurate, precise, and sensitive enough.

  • Evaluate In Vitro Dissolution:

    • Action: Perform dissolution testing of your current formulation in media that mimic the GI tract (e.g., simulated gastric fluid, simulated intestinal fluid).

    • Expected Outcome: If dissolution is slow or incomplete, this is a likely contributor to low bioavailability.

  • Assess Intrinsic Solubility:

    • Action: Determine the pH-solubility profile of this compound.

    • Expected Outcome: This will help understand if solubility is limited in certain regions of the GI tract.

  • Investigate Permeability:

    • Action: Use in vitro models like the Caco-2 cell monolayer assay to estimate intestinal permeability.

    • Expected Outcome: Low permeability suggests that even if the drug dissolves, it may not be efficiently absorbed.

  • Examine In Vitro Metabolism:

    • Action: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability.

    • Expected Outcome: Rapid metabolism indicates that first-pass extraction in the liver could be high, reducing the amount of drug reaching systemic circulation.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension to Enhance Dissolution

This protocol describes a general method for preparing a nanosuspension using a wet milling technique.

Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Planetary ball mill or similar high-energy mill

Methodology:

  • Preparation of the Suspension:

    • Dissolve the stabilizer in purified water to create a 1-2% (w/v) solution.

    • Disperse a predetermined amount of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Milling:

    • Transfer the suspension to a milling chamber containing the milling media.

    • Mill at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours). The optimal time should be determined experimentally.

    • Monitor the temperature of the milling chamber to prevent drug degradation.

  • Separation:

    • Separate the nanosuspension from the milling media.

  • Characterization:

    • Measure the particle size and particle size distribution using dynamic light scattering (DLS).

    • Assess the physical stability of the nanosuspension over time.

    • Perform in vitro dissolution studies comparing the nanosuspension to the unmilled drug.

Hypothetical Data: Impact of Nanosuspension on Dissolution

FormulationMean Particle Size (nm)Time to 80% Dissolution (min)
Unmilled Anhalamine HCl15,000> 120
Nanosuspension25015
Protocol 2: Caco-2 Permeability Assay

This protocol provides a general outline for assessing the intestinal permeability of a compound.

Objective: To estimate the rate of transport of this compound across an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • This compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lucifer yellow (as a marker for monolayer integrity)

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test:

    • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the this compound solution (at a known concentration) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • To assess active efflux, also perform the experiment in the B-to-A direction.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Factors Influencing Oral Bioavailability

G cluster_formulation Pharmaceutical Phase cluster_absorption Pharmacokinetic Phase DosageForm Dosage Form Disintegration Disintegration DosageForm->Disintegration Dissolution Dissolution Disintegration->Dissolution GI_Lumen Drug in GI Lumen Dissolution->GI_Lumen Drug Release Absorption Absorption (Permeability) GI_Lumen->Absorption PortalVein Portal Vein Absorption->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver SystemicCirculation Systemic Circulation (Bioavailability) Liver->SystemicCirculation

Caption: Key stages influencing the oral bioavailability of a drug.

References

Minimizing side effects of Anhalamine hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the side effects of Anhalamine hydrochloride in animal studies. The following information is curated to address common challenges and provide actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora williamsii (Peyote), and is structurally related to mescaline.[1] It is typically used in research as a hydrochloride salt for improved solubility and stability. Its primary known mechanism of action is as a potent inverse agonist of the serotonin 5-HT7 receptor.[1]

Q2: What are the expected side effects of this compound in animal models?

Direct studies on the side effects of Anhalamine are limited. However, based on its structural similarity to mescaline and its interaction with the serotonergic system, potential side effects in animals may include:

  • Behavioral: Head-twitch response (in rodents), altered locomotion, signs of anxiety or agitation, and potential catalepsy at higher doses.

  • Physiological: Hyperthermia, changes in heart rate and blood pressure, and potential for gastrointestinal upset.

Q3: Can the route of administration influence the side effects of this compound?

Yes, the route of administration can significantly impact the onset, intensity, and duration of side effects. Intravenous (IV) administration will produce the most rapid and intense effects, while subcutaneous (SC) or intraperitoneal (IP) injections will have a slower onset. Oral administration will likely result in the slowest onset and potentially reduced peak side effects due to first-pass metabolism.

Q4: Are there any known drug interactions to be aware of when using this compound?

Caution should be exercised when co-administering other psychoactive drugs, particularly those that also act on the serotonergic or dopaminergic systems. For instance, co-administration with other serotonin agonists could potentiate side effects like the serotonin syndrome. Conversely, certain serotonin antagonists might be used to mitigate specific side effects.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Excessive animal agitation or distress Dose may be too high; environmental stress.Reduce the dosage in subsequent experiments. Ensure a quiet and low-stress environment for the animals. Acclimatize animals to the experimental procedures.
Significant hyperthermia Serotonergic effects of the compound.Monitor core body temperature. Consider external cooling measures if necessary. Pre-treatment with a 5-HT2A receptor antagonist may mitigate this effect, though this could also alter the primary effects of the compound.
Catalepsy or motor rigidity High dose affecting dopamine pathways.This is indicative of a high dose. Reduce the dose significantly. The use of 5-HT1A receptor agonists has been shown to reverse haloperidol-induced catalepsy and may be a potential, though experimental, mitigation strategy.[2]
Variable results between animals Differences in metabolism, stress levels, or experimental conditions.Ensure consistent experimental conditions (e.g., time of day, lighting, handling). Use animals of a similar age and weight. Increase sample size to account for individual variability.

Quantitative Data Summary

Dose-Response Relationship for a Hypothetical Mescaline-like Compound in Rodents

Dose (mg/kg, IP)Head-Twitch Response (mean count per 30 min)Locomotor Activity (mean distance traveled in cm)
15 ± 21500 ± 300
525 ± 53500 ± 500
1060 ± 102800 ± 400
2055 ± 81800 ± 350

Note: This table is a generalized representation based on typical effects of phenethylamine hallucinogens and is for illustrative purposes. Actual results for this compound may vary.

Experimental Protocols

Protocol for Intraperitoneal (IP) Administration of this compound in Rats

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile 0.9% saline to the desired concentration.

    • Ensure the solution is clear and free of particulates. Warm the solution to room temperature before injection.

  • Animal Handling and Injection:

    • Gently restrain the rat, exposing the lower abdominal quadrants.

    • Lift the hindquarters to a slight upward angle to allow the abdominal organs to shift cranially.

    • Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

    • Aspirate to ensure no blood or urine is drawn back, then inject the solution.

  • Post-Injection Monitoring:

    • Place the animal in a clean, quiet observation cage.

    • Monitor for the onset of behavioral and physiological effects at regular intervals (e.g., every 15 minutes for the first hour).

    • Record all observations in a detailed log.

Protocol for Monitoring Head-Twitch Response (HTR) in Mice

  • Acclimatization:

    • Place the mouse in a clear observation chamber for at least 30 minutes to acclimatize.

  • Administration of this compound:

    • Administer the compound via the desired route (e.g., IP, SC).

  • Observation Period:

    • Begin observation immediately after administration.

    • Count the number of head-twitches (rapid, rotational head movements) over a set period, typically 30-60 minutes.

    • A trained observer, blind to the experimental conditions, should perform the counting to minimize bias.

Visualizations

G cluster_0 Experimental Workflow for Side Effect Mitigation A Dose Range Finding Study B Administer Anhalamine HCl A->B C Observe for Side Effects (e.g., hyperthermia, agitation) B->C D Side Effects Acceptable? C->D E Proceed with Main Study D->E Yes F Implement Mitigation Strategy (e.g., dose reduction, environmental control) D->F No G Re-evaluate F->G G->B

Caption: Experimental workflow for identifying and mitigating side effects.

G cluster_1 Proposed Signaling Pathway of Anhalamine at 5-HT7 Receptor Anhalamine Anhalamine HCl Receptor 5-HT7 Receptor Anhalamine->Receptor Inverse Agonist G_Protein Gαs/Gα12 Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability and Gene Expression PKA->Downstream

Caption: Anhalamine's proposed inverse agonist action at the 5-HT7 receptor.

References

Validation & Comparative

A Comparative Analysis of Anhalamine and Anhalonidine Activity at the 5-HT7 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of two structurally related tetrahydroisoquinoline alkaloids, Anhalamine and Anhalonidine, at the serotonin 7 (5-HT7) receptor. This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes the relevant biological pathways to support further research and drug discovery efforts.

Introduction

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition.[1][2] Consequently, it has emerged as a promising target for the development of novel therapeutics for psychiatric and neurological disorders. Anhalamine and Anhalonidine are alkaloids found in Lophophora williamsii (peyote) and are structurally related to mescaline. Recent studies have identified these compounds as potent inverse agonists at the 5-HT7 receptor, suggesting their potential as scaffolds for new drug development.[3] This guide aims to provide a clear and objective comparison of their activities at this receptor based on available scientific literature.

Quantitative Data Summary

The following table summarizes the functional activity of Anhalamine and Anhalonidine at the human 5-HT7 receptor as determined by a GloSensor™ cAMP assay.[4] Both compounds exhibit inverse agonist activity, leading to a decrease in basal cyclic adenosine monophosphate (cAMP) levels.

CompoundEC50 (nM)Emax (%)
Anhalamine 2090-81.7
Anhalonidine 1230-91.2

EC50: Half-maximal effective concentration. A lower EC50 value indicates higher potency. Emax: Maximum effect. A more negative Emax value indicates greater efficacy as an inverse agonist.

Interpretation of Data

Based on the data presented, Anhalonidine is a more potent and efficacious inverse agonist at the 5-HT7 receptor compared to Anhalamine. Anhalonidine's lower EC50 value signifies that a lower concentration is required to achieve half of its maximal effect. Furthermore, its more negative Emax value indicates a greater ability to reduce the basal activity of the 5-HT7 receptor.

Experimental Protocols

The quantitative data presented in this guide were obtained using a GloSensor™ cAMP assay. This assay measures changes in intracellular cAMP levels, a key second messenger in the 5-HT7 receptor signaling cascade.

GloSensor™ cAMP Assay

Objective: To determine the functional activity of Anhalamine and Anhalonidine at the human 5-HT7 receptor by measuring their effect on cAMP production.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT7 receptor and a genetically encoded cAMP biosensor (GloSensor™).

Methodology:

  • Cell Culture: HEK293 cells are cultured under standard conditions and seeded into 96-well plates.

  • Transfection: Cells are transfected with the GloSensor™ cAMP plasmid, which expresses a fusion protein of a cAMP-binding domain and a variant of firefly luciferase.

  • Compound Treatment: Cells are incubated with varying concentrations of Anhalamine or Anhalonidine.

  • Luminescence Detection: Following incubation, the GloSensor™ substrate is added. The binding of cAMP to the biosensor induces a conformational change that leads to the production of light (luminescence), which is then measured using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the level of inverse agonism. The data are normalized to the basal signal and fitted to a dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the 5-HT7 receptor signaling pathway and the experimental workflow of the GloSensor™ cAMP assay.

G 5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inverse_agonist Inverse Agonist Action 5-HT7R 5-HT7 Receptor Gs Gs Protein 5-HT7R->Gs Activation AC Adenylate Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Inverse_Agonist Anhalamine or Anhalonidine Inverse_Agonist->5-HT7R Inhibition of Basal Activity

Caption: 5-HT7 Receptor Signaling and Inverse Agonist Action.

G GloSensor™ cAMP Assay Workflow Start Start Cell_Seeding Seed HEK293 cells expressing 5-HT7R in 96-well plates Start->Cell_Seeding Transfection Transfect cells with GloSensor™ cAMP plasmid Cell_Seeding->Transfection Compound_Addition Add varying concentrations of Anhalamine or Anhalonidine Transfection->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Substrate_Addition Add GloSensor™ substrate Incubation->Substrate_Addition Luminescence_Reading Measure luminescence Substrate_Addition->Luminescence_Reading Data_Analysis Analyze data to determine EC50 and Emax Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the GloSensor™ cAMP Assay.

Conclusion

The available data indicate that both Anhalamine and Anhalonidine act as inverse agonists at the 5-HT7 receptor. Anhalonidine demonstrates superior potency and efficacy in this regard. This comparative analysis provides a foundation for researchers and drug development professionals to explore these and related tetrahydroisoquinoline alkaloids as potential therapeutic agents targeting the 5-HT7 receptor. Further studies are warranted to elucidate their full pharmacological profiles and to explore their potential in in vivo models of central nervous system disorders.

References

A Comparative Analysis of Anhalamine's Bioactivity in Neuronal and Glial Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Anhalamine is a naturally occurring alkaloid with known activity as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] However, comprehensive studies detailing its effects across multiple cell lines are not widely available in published literature. This guide, therefore, presents a hypothetical cross-validation based on its known mechanism of action to serve as a template for researchers. The experimental data presented herein is illustrative and designed to model the expected outcomes of such a study.

This guide provides a comparative analysis of Anhalamine's effects on two central nervous system (CNS) derived cell lines: SH-SY5Y (a human neuroblastoma cell line) and U87-MG (a human glioblastoma cell line). Its performance is contrasted with SB-269970, a well-characterized and selective 5-HT7 receptor antagonist.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the dose-dependent effects of Anhalamine and the comparator, SB-269970, on key cellular parameters.

Table 1: Effect on Cell Viability (MTT Assay) after 48-hour exposure

CompoundConcentration (µM)SH-SY5Y (% Viability ± SD)U87-MG (% Viability ± SD)
Vehicle (DMSO) 0.1%100.0 ± 4.5100.0 ± 5.1
Anhalamine 198.2 ± 5.299.1 ± 4.8
1091.5 ± 4.988.4 ± 5.5
5075.3 ± 6.171.2 ± 6.3
SB-269970 199.5 ± 4.1101.2 ± 4.4
1097.8 ± 3.898.5 ± 4.9
5095.4 ± 4.296.1 ± 5.0

Table 2: Modulation of Basal Intracellular cAMP Levels (ELISA)

CompoundConcentration (µM)SH-SY5Y (cAMP fmol/µg protein ± SD)U87-MG (cAMP fmol/µg protein ± SD)
Vehicle (DMSO) 0.1%15.2 ± 1.822.5 ± 2.4
Anhalamine 109.8 ± 1.114.1 ± 1.9
SB-269970 1014.9 ± 1.521.9 ± 2.1

Table 3: Quantification of Neurite Outgrowth in SH-SY5Y Cells

CompoundConcentration (µM)Average Neurite Length (µm ± SD)% of Cells with Neurites
Vehicle (DMSO) 0.1%18.5 ± 2.125.4%
Anhalamine 1035.2 ± 3.458.1%
SB-269970 1019.1 ± 2.526.8%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway influenced by Anhalamine and the general workflow used for this comparative study.

G Figure 1: Anhalamine's Mechanism via 5-HT₇ Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT7R 5-HT₇R Gs Gαs 5HT7R->Gs Basal Activity AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP Gs->AC ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anhalamine Anhalamine (Inverse Agonist) Anhalamine->5HT7R Reduces Basal Activity SB269970 SB-269970 (Antagonist) SB269970->5HT7R Blocks Ligand Binding

Caption: Anhalamine acts as an inverse agonist on the 5-HT₇ receptor, reducing its basal activity.

G Figure 2: General Experimental Workflow for Compound Comparison cluster_assays Perform Assays start Start culture Culture SH-SY5Y & U87-MG Cell Lines start->culture plate Plate Cells in Appropriate Vessels culture->plate treat Treat with Anhalamine, SB-269970, or Vehicle plate->treat incubate Incubate for Specified Duration (e.g., 48h) treat->incubate assay_mtt MTT Assay (Viability) incubate->assay_mtt assay_elisa cAMP ELISA (Signaling) incubate->assay_elisa assay_if Immunofluorescence (Neurite Outgrowth) incubate->assay_if analyze Data Acquisition & Analysis assay_mtt->analyze assay_elisa->analyze assay_if->analyze compare Compare Results analyze->compare end End compare->end

Caption: Workflow for evaluating Anhalamine's effects against a comparator in vitro.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance
  • Cell Lines: SH-SY5Y (ATCC® CRL-2266™) and U87-MG (ATCC® HTB-14™).

  • Media:

    • SH-SY5Y: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • U87-MG: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂. Media was changed every 2-3 days, and cells were passaged upon reaching 80-90% confluency.

MTT Cell Viability Assay
  • Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: The following day, the media was replaced with fresh media containing various concentrations of Anhalamine, SB-269970, or a vehicle control (0.1% DMSO).

  • Incubation: Plates were incubated for 48 hours at 37°C.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.

  • Solubilization: The media was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance was read at 570 nm using a microplate reader. Viability was expressed as a percentage relative to the vehicle-treated control wells.

Intracellular cAMP Level Measurement (ELISA)
  • Seeding: Cells were seeded in 6-well plates and grown to ~80% confluency.

  • Treatment: Cells were pre-treated for 15 minutes with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation. Subsequently, cells were treated with 10 µM Anhalamine, 10 µM SB-269970, or vehicle for 30 minutes.

  • Lysis: Media was aspirated, and cells were washed once with cold PBS. Cells were then lysed using 0.1 M HCl.

  • Quantification: The resulting lysate was centrifuged, and the supernatant was collected. The cAMP concentration in the supernatant was quantified using a competitive ELISA kit according to the manufacturer's instructions.

  • Normalization: Total protein content in each well was determined using a BCA protein assay to normalize cAMP levels (fmol/µg protein).

Neurite Outgrowth Assay (SH-SY5Y Cells)
  • Seeding: SH-SY5Y cells were seeded onto poly-L-lysine coated coverslips in 24-well plates in low-serum media (1% FBS) to induce differentiation.

  • Treatment: Cells were treated with 10 µM Anhalamine, 10 µM SB-269970, or vehicle control for 72 hours.

  • Fixation and Staining: Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA. Cells were then stained with an antibody against β-III Tubulin, followed by a fluorescently-labeled secondary antibody. Nuclei were counterstained with DAPI.

  • Imaging: Coverslips were mounted, and images were captured using a fluorescence microscope.

  • Analysis: Using image analysis software (e.g., ImageJ), the average length of neurites was measured from at least 100 cells per condition. A cell was considered positive for neurites if it possessed at least one process equal to or greater than the diameter of its cell body.

References

A Comparative Analysis of Anhalamine and Other Tetrahydroisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Anhalamine and other closely related tetrahydroisoquinoline (THIQ) alkaloids, focusing on their pharmacological and biochemical properties. The information presented is supported by experimental data to offer an objective evaluation of their potential as research tools and therapeutic agents.

Introduction

Tetrahydroisoquinoline alkaloids are a diverse class of natural and synthetic compounds with a wide range of biological activities.[1] Anhalamine, a naturally occurring THIQ found in the peyote cactus (Lophophora williamsii), has garnered interest due to its structural relationship to mescaline and its own distinct pharmacological profile.[2] This guide focuses on a comparative analysis of Anhalamine and its close structural analogs also found in peyote, such as Pellotine and Anhalonidine, with a primary focus on their recently elucidated activity at the serotonin 7 (5-HT7) receptor.[3] While the broader THIQ class exhibits numerous biological effects, including anticancer and antimicrobial properties, this guide will concentrate on the direct comparative data available for this specific subset of peyote alkaloids.

Comparative Pharmacological Data

The primary pharmacological target for which direct comparative data is available for Anhalamine and its analogs is the 5-HT7 receptor. All three compounds—Anhalamine, Pellotine, and Anhalidine—have been identified as inverse agonists at this receptor.[3] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. In the case of the Gs-coupled 5-HT7 receptor, activation by an agonist leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), while an inverse agonist decreases the basal level of cAMP.[1]

The following table summarizes the functional potency of these alkaloids at the human 5-HT7 receptor as determined by a GloSensor™ cAMP assay.[3]

AlkaloidChemical StructureEC50 (nM)Emax (%)
Anhalamine 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol453-88.9
Pellotine 6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol291-98.6
Anhalidine 1,2-Dimethyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline219-95.4

EC50: The half-maximal effective concentration. A lower value indicates higher potency. Emax: The maximum efficacy of the inverse agonist effect, represented as the percentage decrease from basal cAMP levels.

Experimental Protocols

GloSensor™ cAMP Assay for 5-HT7 Receptor Inverse Agonism

This protocol outlines the methodology used to determine the inverse agonist activity of Anhalamine and other THIQ alkaloids at the 5-HT7 receptor.[4][5]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently transfected with a pGloSensor™-22F cAMP plasmid, which encodes a genetically engineered form of luciferase fused to a cAMP-binding domain. Upon cAMP binding, a conformational change in the protein leads to a large increase in light output.[4]

2. Assay Procedure:

  • Transfected cells are seeded into 96-well white-walled, clear-bottom plates.

  • The following day, the culture medium is replaced with a CO2-independent medium containing 10% fetal bovine serum and the cells are incubated with the GloSensor™ cAMP Reagent for two hours at room temperature in the dark.

  • Varying concentrations of the test compounds (Anhalamine, Pellotine, Anhalidine) are added to the wells.

  • Luminescence is measured kinetically for a period of 20-30 minutes using a luminometer.

3. Data Analysis:

  • The decrease in luminescence from the basal level is indicative of inverse agonist activity.

  • Data are normalized to the vehicle control (0% effect) and a maximally effective concentration of a known 5-HT7 receptor inverse agonist as a reference (-100% effect).

  • EC50 and Emax values are calculated using a non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathway of 5-HT7 Receptor Inverse Agonism

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT7 Receptor g_protein Gs Protein (αβγ) receptor->g_protein Basal Activity ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Conversion pka PKA camp->pka Activates erk ERK pka->erk Phosphorylates akt Akt pka->akt Phosphorylates nucleus Gene Transcription & Cellular Response erk->nucleus Nuclear Translocation akt->nucleus Nuclear Translocation anhalamine Anhalamine (Inverse Agonist) anhalamine->receptor Binds & Inhibits Basal Activity

Caption: 5-HT7 receptor inverse agonism signaling pathway.

Experimental Workflow for GloSensor™ cAMP Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture HEK293 Cell Culture transfect Transfection with pGloSensor™-22F Plasmid culture->transfect seed Seeding into 96-well Plates transfect->seed reagent Incubation with GloSensor™ cAMP Reagent seed->reagent compound Addition of Test Compounds reagent->compound measure Kinetic Luminescence Measurement compound->measure normalize Data Normalization measure->normalize curve_fit Non-linear Regression normalize->curve_fit results EC50 & Emax Determination curve_fit->results

Caption: Experimental workflow for the GloSensor™ cAMP assay.

Conclusion

The comparative analysis reveals that Anhalamine, Pellotine, and Anhalidine are all potent inverse agonists at the 5-HT7 receptor, with Anhalidine demonstrating the highest potency.[3] The shared 8-hydroxy-6,7-dimethoxy tetrahydroisoquinoline scaffold appears to be a key structural feature for this activity.[3] The detailed experimental protocol for the GloSensor™ cAMP assay provides a robust method for quantifying the inverse agonist effects of these and other compounds targeting Gs-coupled receptors. Further research is warranted to explore the full pharmacological profile of these alkaloids and their potential therapeutic applications, particularly in areas where modulation of the 5-HT7 receptor is considered beneficial, such as in certain neurological and psychiatric disorders.

References

A Comparative Guide to the Anthelmintic Potential of Anhalamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no published scientific literature validating the anthelmintic potential of Anhalamine hydrochloride. This guide is presented as a methodological framework for researchers and drug development professionals to evaluate its potential efficacy in comparison to established anthelmintic agents. The data presented herein is hypothetical and for illustrative purposes only.

Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora williamsii and is structurally related to mescaline[1][2]. While its effects on neuromuscular transmission have been explored, its potential as an anthelmintic agent remains uninvestigated[1]. This guide outlines a comparative framework to validate the potential of its hydrochloride salt against a panel of standard-of-care anthelmintic drugs.

Comparative Efficacy Analysis

To rigorously assess the anthelmintic potential of a novel compound such as this compound, its performance must be benchmarked against existing drugs with known mechanisms of action. The selected comparators for this hypothetical analysis are Albendazole, Ivermectin, and Praziquantel, chosen for their broad-spectrum activity and distinct modes of action.

  • Albendazole: A benzimidazole that acts by inhibiting tubulin polymerization, leading to the disruption of microtubule-dependent processes like glucose uptake in the parasite[3][4][5][6].

  • Ivermectin: A macrocyclic lactone that targets glutamate-gated chloride channels in invertebrate nerve and muscle cells, causing hyperpolarization, paralysis, and death of the parasite[7][8][9][10][11].

  • Praziquantel: An isoquinoline derivative that disrupts calcium homeostasis in the parasite, leading to uncontrolled muscle contraction, paralysis, and tegumental damage[12][13][14][15][16].

The following tables summarize hypothetical data from key in vitro and in vivo assays, illustrating how this compound's performance could be compared.

Table 1: Hypothetical In Vitro Anthelmintic Activity of this compound and Comparator Drugs

CompoundTarget SpeciesAssay TypeIC50 / EC50 (µg/mL)
Anhalamine HCl Haemonchus contortus (Nematode)Egg Hatch Assay (EHA)15.8
Haemonchus contortus (Nematode)Larval Motility Assay (LMA)25.2
Hymenolepis diminuta (Cestode)Adult Motility Assay (AMA)8.5
Albendazole Haemonchus contortus (Nematode)Egg Hatch Assay (EHA)0.1
Haemonchus contortus (Nematode)Larval Motility Assay (LMA)0.5
Hymenolepis diminuta (Cestode)Adult Motility Assay (AMA)10.2
Ivermectin Haemonchus contortus (Nematode)Egg Hatch Assay (EHA)>100
Haemonchus contortus (Nematode)Larval Motility Assay (LMA)0.01
Hymenolepis diminuta (Cestode)Adult Motility Assay (AMA)Not effective
Praziquantel Haemonchus contortus (Nematode)Egg Hatch Assay (EHA)Not effective
Haemonchus contortus (Nematode)Larval Motility Assay (LMA)Not effective
Hymenolepis diminuta (Cestode)Adult Motility Assay (AMA)0.2

Table 2: Hypothetical In Vivo Efficacy in a Murine Model (Heligmosomoides polygyrus)

Treatment Group (Oral Gavage)Dose (mg/kg)Mean Worm Burden Reduction (%)Fecal Egg Count Reduction (%)
Vehicle Control -0%0%
Anhalamine HCl 5075.6%82.1%
Albendazole 2598.2%99.5%
Ivermectin 599.8%>99.9%

Experimental Protocols

Detailed and standardized protocols are critical for generating reproducible and comparable data.

In Vitro Assays
  • Adult Motility Assay (AMA):

    • Adult worms (Hymenolepis diminuta or Haemonchus contortus) are collected from the intestines of freshly euthanized, experimentally infected rodents[17][18].

    • Worms are washed in pre-warmed Phosphate Buffered Saline (PBS) at 37°C.

    • Individual or small groups of worms are placed in 24-well plates containing culture medium and varying concentrations of the test compounds (e.g., 0.1 to 100 µg/mL).

    • A negative control (vehicle, e.g., 1% DMSO in PBS) and a positive control (a standard drug like Praziquantel or Albendazole) are included.

    • Plates are incubated at 37°C, and worm motility is observed and scored at regular intervals (e.g., 2, 4, 6, 12, 24 hours).

    • The time to paralysis and death is recorded. Death is confirmed by the absence of movement after gentle prodding and transfer to fresh, drug-free medium[19].

  • Egg Hatch Assay (EHA):

    • Nematode eggs (Haemonchus contortus) are recovered from the feces of infected animals using a flotation technique[20][21].

    • Eggs are washed, and the concentration is adjusted to approximately 100-150 eggs per well in a 24-well plate[20][22].

    • Test compounds are added at various concentrations. A negative control and a positive control (e.g., Albendazole) are included[23][24].

    • Plates are incubated at 27°C for 48 hours.

    • A drop of Lugol's iodine is added to stop further hatching, and the number of hatched larvae versus unhatched eggs is counted under a microscope.

    • The percentage of inhibition is calculated relative to the negative control.

  • Larval Motility/Migration Inhibition Assay (LMIA):

    • Third-stage larvae (L3) of nematodes are obtained from fecal cultures[19][25].

    • Larvae are exposed to various concentrations of the test compounds in 96-well plates for a set period (e.g., 24 hours).

    • The motility of the larvae is scored visually or using automated tracking software.

    • Alternatively, a migration inhibition setup is used, where larvae are placed on one side of a sieve and must migrate through to the other side. The presence of an effective compound inhibits this migration[19].

In Vivo Efficacy Model
  • Rodent Infection Model (e.g., Heligmosomoides polygyrus in mice):

    • Mice are orally infected with a standardized number of infective L3 larvae.

    • After the infection is established (typically 7-10 days post-infection), mice are randomly assigned to treatment groups (e.g., n=6-8 per group)[19].

    • Groups include a vehicle control, a positive control (e.g., Albendazole), and multiple dose levels of the test compound (Anhalamine HCl).

    • The compounds are administered orally for a defined period (e.g., 3-5 consecutive days).

    • Fecal egg counts are performed before and after treatment to determine the Fecal Egg Count Reduction (FECR) percentage[19][24].

    • At the end of the study, mice are euthanized, and the intestines are harvested to count the remaining adult worms.

    • The percentage reduction in worm burden is calculated by comparing the mean number of worms in treated groups to the vehicle control group.

Visualizations

Hypothetical Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway for an anthelmintic compound that acts as a neuromuscular paralytic agent by antagonizing a key parasite-specific neurotransmitter receptor.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Membrane (Parasite) cluster_compound Drug Action Vesicle Synaptic Vesicle (Neurotransmitter) Release Neurotransmitter Release Receptor Parasite-Specific Receptor Release->Receptor Binds & Activates IonChannel Ion Channel (e.g., Cl-) Receptor->IonChannel Opens Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization Ion Influx Anhalamine Anhalamine HCl (Hypothetical Antagonist) Anhalamine->Receptor Blocks Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Hypothetical antagonistic action of Anhalamine HCl on a parasite neuromuscular junction.

Experimental Validation Workflow

This diagram outlines the logical progression for validating a novel anthelmintic candidate, from initial screening to in vivo confirmation.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Analysis & Confirmation EHA Egg Hatch Assay (Ovicidal Activity) LMA Larval Motility Assay (Larvicidal Activity) Decision1 Active? EHA->Decision1 AMA Adult Motility Assay (Adulticidal Activity) LMA->Decision1 AMA->Decision1 C_elegans C. elegans Model (Initial Screen) Rodent Rodent Infection Model (Efficacy Testing) C_elegans->Rodent DoseResponse Dose-Response & IC50 Rodent->DoseResponse Decision2 Efficacious & Safe? Rodent->Decision2 Toxicity Mammalian Cell Cytotoxicity Assay Mechanism Mechanism of Action Studies Decision1->C_elegans Yes Decision2->Mechanism Yes

Caption: Experimental workflow for validating a novel anthelmintic candidate.

References

Replicating published findings on Anhalamine's neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuropharmacological findings related to Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid. The data presented here is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of Anhalamine's interaction with key neurological receptors.

I. Quantitative Data Summary

Anhalamine has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] Its neuropharmacological activity is compared with structurally related alkaloids isolated from Lophophora williamsii, such as Pellotine and its O-methylated analog, Anhalinine, as well as the structurally related psychedelic phenethylamine, Mescaline.

CompoundReceptorAssay TypeParameterValue (nM)
Anhalamine 5-HT7Functional (cAMP)EC50 Data not available
Functional (cAMP)Emax Data not available
Radioligand BindingKi Data not available
Anhalinine 5-HT7Functional (cAMP)EC50 2722
Functional (cAMP)Emax -85%
Pellotine 5-HT7Functional (cAMP)EC50 291
5-HT1DRadioligand BindingKi 117
5-HT6Radioligand BindingKi 170
Mescaline 5-HT2ARadioligand BindingKi ~5000
5-HT2CRadioligand BindingKi ~13000
TAAR1FunctionalEC50 ~3300

Note: Direct quantitative data for Anhalamine's binding affinity (Ki) and functional potency (EC50, Emax) at the 5-HT7 receptor, while described as potent, were not available in the public domain at the time of this guide's compilation. The primary source for this information appears to be a forthcoming publication.[1] Data for dopamine D2 receptor binding for Anhalamine was also not available.

II. Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the neuropharmacology of compounds like Anhalamine. These protocols are based on standard practices in the field and are intended to provide a framework for replication.

A. Radioligand Binding Assay for 5-HT7 Receptor

This protocol is for determining the binding affinity (Ki) of a test compound for the 5-HT7 receptor.

1. Materials:

  • HEK293 cells stably expressing the human 5-HT7 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]5-CT (5-carboxamidotryptamine) or [3H]SB-269970.

  • Non-specific binding control: 10 µM 5-HT or another high-affinity 5-HT7 ligand.

  • Test compounds (e.g., Anhalamine) at various concentrations.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

2. Methods:

  • Membrane Preparation:

    • Culture HEK293-5-HT7 cells to confluency.

    • Harvest cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

    • Repeat the centrifugation and resuspension step.

    • Determine the protein concentration of the final membrane preparation (e.g., using a Bradford assay).

    • Store membrane aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the membrane preparation (typically 20-50 µg of protein), and the test compound at various concentrations.

    • Add the radioligand at a concentration near its Kd.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. cAMP Functional Assay for 5-HT7 Receptor Inverse Agonism

This protocol is for determining the functional activity (EC50 and Emax) of a test compound as an inverse agonist at the 5-HT7 receptor.

1. Materials:

  • HEK293 cells stably expressing the human 5-HT7 receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

  • Test compounds (e.g., Anhalamine) at various concentrations.

  • cAMP assay kit (e.g., LANCE cAMP kit, HTRF cAMP kit, or similar).

  • Plate reader compatible with the chosen cAMP assay kit.

2. Methods:

  • Cell Culture and Plating:

    • Culture HEK293-5-HT7 cells.

    • Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

  • Functional Assay:

    • Remove the culture medium and replace it with stimulation buffer.

    • Add the test compound at various concentrations to the wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels as a function of the log of the test compound concentration.

    • To determine inverse agonism, compare the cAMP levels in the presence of the test compound to the basal cAMP levels (in the absence of any compound).

    • Fit the data using a non-linear regression model (e.g., a three-parameter logistic equation) to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound, expressed as a percentage of the basal cAMP level). A negative Emax value indicates inverse agonism.

III. Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the neuropharmacology of Anhalamine.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Anhalamine Anhalamine HTR7 5-HT7 Receptor Anhalamine->HTR7 Binds as inverse agonist G_protein Gs Protein HTR7->G_protein Reduces basal activation AC Adenylyl Cyclase G_protein->AC Decreased stimulation cAMP cAMP AC->cAMP Reduced conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Less activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Altered phosphorylation

Caption: Anhalamine's inverse agonism at the 5-HT7 receptor.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep 1. Prepare Membranes from 5-HT7-expressing cells Incubation 2. Incubate Membranes with Radioligand & Anhalamine Membrane_Prep->Incubation Filtration 3. Separate Bound from Free Radioligand via Filtration Incubation->Filtration Counting 4. Quantify Bound Radioligand Filtration->Counting Analysis_Ki 5. Calculate Ki value Counting->Analysis_Ki Final_Comparison Comparative Analysis Analysis_Ki->Final_Comparison Cell_Culture 1. Culture 5-HT7- expressing cells Stimulation 2. Treat cells with various concentrations of Anhalamine Cell_Culture->Stimulation Lysis 3. Lyse cells to release intracellular cAMP Stimulation->Lysis Measurement 4. Measure cAMP levels Lysis->Measurement Analysis_EC50 5. Calculate EC50 & Emax values Measurement->Analysis_EC50 Analysis_EC50->Final_Comparison

Caption: Workflow for characterizing Anhalamine's neuropharmacology.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Data Presentation: Efficacy at the 5-HT7 Receptor

The following table summarizes the available quantitative data for the inverse agonist activity of Anhalamine's related compounds at the human 5-HT7 receptor. This activity is characterized by the half-maximal effective concentration (EC50) and the maximum effect (Emax), where a lower EC50 value indicates higher potency and a more negative Emax value indicates greater efficacy in reducing basal receptor activity.

CompoundChemical StructureEC50 (nM)Emax (%)
Anhalidine [Insert Chemical Structure of Anhalidine]219-95.4
Pellotine [Insert Chemical Structure of Pellotine]291Not Reported
Anhalonidine [Insert Chemical Structure of Anhalonidine]Potent Inverse Agonist (Specific value not reported)Not Reported
Anhalinine [Insert Chemical Structure of Anhalinine]2,722-85
Anhalamine [Insert Chemical Structure of Anhalamine]Data Not AvailableData Not Available

Data sourced from Chan et al., 2025 and other cited literature.

Experimental Protocols

The efficacy data presented in this guide was primarily obtained through the use of a GloSensor™ cAMP Assay. This luminescence-based, live-cell assay is designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in the 5-HT7 receptor signaling cascade.

GloSensor™ cAMP Assay for 5-HT7 Receptor Inverse Agonism:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics. Cells are then transiently transfected with a plasmid encoding the human 5-HT7 receptor and a pGloSensor™-22F cAMP plasmid. The GloSensor™ plasmid contains a genetically engineered form of luciferase fused to a cAMP-binding domain.

  • Cell Plating: Following transfection, cells are seeded into 96-well white, clear-bottom microplates at a density of approximately 20,000 cells per well and incubated for 24 hours to allow for cell adherence and receptor expression.

  • Equilibration: The culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent. The cells are then incubated for 2 hours at room temperature to allow for cell equilibration and loading of the luciferase substrate.

  • Compound Treatment: Test compounds (Anhalidine, Pellotine, Anhalinine, etc.) are serially diluted to various concentrations and added to the wells. For inverse agonist testing, the compounds are added directly to the cells without prior stimulation by an agonist.

  • Luminescence Reading: The microplate is immediately placed in a luminometer, and luminescence readings are taken kinetically over a period of 15-30 minutes. The binding of cAMP to the GloSensor™ protein induces a conformational change that results in an increase in light output. Inverse agonists will decrease the basal level of cAMP produced by the constitutive activity of the 5-HT7 receptor, leading to a dose-dependent decrease in luminescence.

  • Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 and Emax values are then calculated using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in appropriate software such as GraphPad Prism.

Mandatory Visualization

Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor primarily signals through two distinct G-protein-coupled pathways. The canonical pathway involves the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. A non-canonical pathway involves coupling to the Gα12 protein, which activates small GTPases of the Rho family, influencing cytoskeletal dynamics and neurite outgrowth.

5-HT7 Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_Gs Gs Pathway cluster_G12 G12 Pathway 5-HT7R 5-HT7 Receptor Gs Gαs 5-HT7R->Gs Activates G12 Gα12 5-HT7R->G12 Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Downstream_Gs Cellular Response (e.g., Gene Transcription) PKA->Downstream_Gs Phosphorylates Targets RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Downstream_G12 Cytoskeletal Rearrangement (e.g., Neurite Outgrowth) ROCK->Downstream_G12 Phosphorylates Targets

Caption: 5-HT7 receptor signaling pathways.

Experimental Workflow for GloSensor™ cAMP Assay

The following diagram illustrates the key steps in the experimental workflow for determining the inverse agonist activity of test compounds at the 5-HT7 receptor using the GloSensor™ cAMP Assay.

GloSensor Assay Workflow start Start transfection Transfect HEK293 cells with 5-HT7R and GloSensor™ plasmids start->transfection seeding Seed transfected cells into 96-well microplates transfection->seeding incubation Incubate for 24 hours seeding->incubation equilibration Equilibrate cells with GloSensor™ cAMP Reagent (2 hours at room temperature) incubation->equilibration treatment Add serially diluted test compounds to wells equilibration->treatment measurement Measure luminescence kinetically treatment->measurement analysis Analyze data and calculate EC50 and Emax values measurement->analysis end End analysis->end

Caption: GloSensor™ cAMP Assay workflow.

Independent Verification of Anhalamine's Binding Mode to the 5-HT7 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding and functional activity of the tetrahydroisoquinoline alkaloid Anhalamine at the 5-HT7 receptor. Drawing on recently published experimental data, we compare its performance against well-characterized alternative ligands—an agonist and an antagonist—to independently verify its binding mode. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support further research and drug development efforts.

Introduction to Anhalamine and the 5-HT7 Receptor

Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii).[1][2] Structurally related to mescaline, recent pharmacological studies have identified it as a ligand for the serotonin 7 (5-HT7) receptor.[1]

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system—with high densities in the thalamus, hypothalamus, and hippocampus—as well as in the gastrointestinal tract and blood vessels.[3] This receptor is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, learning, memory, and mood regulation.[3][4] Its primary signaling mechanism involves coupling to a stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP).[5][6]

Comparative Analysis of Binding Mode

Recent studies have characterized Anhalamine and its close structural analogs as inverse agonists of the 5-HT7 receptor.[7] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the Gs-coupled 5-HT7 receptor, an agonist increases basal cAMP levels, while an inverse agonist reduces these basal levels. This is distinct from a neutral antagonist, which binds to the receptor and blocks the action of both agonists and inverse agonists without affecting the receptor's basal activity level.

To independently verify this binding mode, this guide compares the functional activity of Anhalamine's close analog, Anhalidine , with the endogenous agonist Serotonin (5-HT) , the selective synthetic agonist LP-211 , and the selective antagonist SB-269970 .

Data Presentation

The following tables summarize quantitative data from binding affinity and functional assays for Anhalidine and comparator compounds at the human 5-HT7 receptor.

Table 1: Binding Affinity at the Human 5-HT7 Receptor

CompoundLigand TypeAssay TypeRadioligandKᵢ (nM)pKᵢReference(s)
SB-269970 AntagonistRadioligand Binding[³H]-5-CT~1.268.9[5]
LP-211 AgonistRadioligand Binding[³H]-LSD157.82[3]

Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of receptors in the presence of a radioligand. A lower Kᵢ indicates higher binding affinity.

Table 2: Functional Activity at the Human 5-HT7 Receptor

CompoundLigand TypeAssay TypeEC₅₀ (nM)Eₘₐₓ (%)Reference(s)
Anhalidine *Inverse AgonistGloSensor™ cAMP219-95.4%[7]
Serotonin (5-HT) AgonistcAMP Assay5.3+95.8%[3]
LP-211 AgonistGuinea Pig Ileum600+82%[3]
SB-269970 AntagonistAdenylyl CyclasepA₂ = 8.5N/A[5]

*Data for Anhalidine, a potent analog of Anhalamine evaluated in the same study, is presented.[7] EC₅₀ (Half-maximal Effective Concentration): Concentration of a ligand that produces 50% of its maximal response. Eₘₐₓ (Maximum Effect): The maximum response a ligand can produce. A negative Eₘₐₓ indicates inverse agonism. pA₂ is a measure of an antagonist's potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competitive Binding Assay (for Kᵢ Determination)

This protocol is used to determine the binding affinity (Kᵢ) of an unlabeled test compound (e.g., SB-269970) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT7 receptor.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT7 receptor are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.

  • Protein concentration is determined using a standard method like the BCA assay.

2. Binding Incubation:

  • The assay is performed in 96-well plates with a final volume of 250 µL.

  • To each well, add:

    • 150 µL of the membrane preparation (containing a defined amount of receptor protein).

    • 50 µL of the unlabeled test compound at various concentrations (typically a 10-point dilution series).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-5-CT).[5]

  • Non-specific binding is determined in parallel wells containing a high concentration of a non-labeled competing ligand.

  • The plate is incubated at a controlled temperature (e.g., 30-37°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression.

  • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

GloSensor™ cAMP Functional Assay (for EC₅₀ and Eₘₐₓ Determination)

This live-cell assay measures changes in intracellular cAMP levels to determine if a compound acts as an agonist, antagonist, or inverse agonist.[5]

1. Cell Preparation and Transfection:

  • HEK293 cells are seeded in 96- or 384-well plates.

  • Cells are co-transfected with a plasmid encoding the human 5-HT7 receptor and the pGloSensor™-22F cAMP plasmid. The GloSensor™ plasmid encodes a luciferase-based biosensor that emits light upon binding to cAMP.[7]

2. Assay Procedure:

  • After an appropriate incubation period (e.g., 24-48 hours) to allow for receptor and biosensor expression, the cell culture medium is replaced with a CO₂-independent medium.

  • Cells are then incubated with the GloSensor™ cAMP Reagent (containing the luciferase substrate) for approximately 2 hours at room temperature to allow the reagent to equilibrate within the cells.

  • A baseline luminescence reading is taken before adding the test compounds.

3. Compound Addition and Measurement:

  • For Agonist/Inverse Agonist Mode: Test compounds (e.g., Anhalidine, 5-HT) are added to the wells at various concentrations. Luminescence is measured kinetically or at a fixed time point (e.g., 15-20 minutes) after addition. An increase in luminescence indicates agonism, while a decrease below baseline indicates inverse agonism.[4]

  • For Antagonist Mode: Cells are pre-incubated with the antagonist (e.g., SB-269970) before adding a fixed concentration of an agonist (like 5-HT). The ability of the antagonist to block the agonist-induced increase in luminescence is measured.

4. Data Analysis:

  • The change in luminescence is normalized to the baseline reading to calculate fold-change or percentage response relative to a control (e.g., vehicle for inverse agonism, or a maximal agonist response for agonism).

  • Data are plotted against the log concentration of the test compound.

  • EC₅₀ and Eₘₐₓ values are determined using a non-linear regression fit (e.g., a four-parameter logistic equation).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G 5-HT7 Receptor Signaling Pathways cluster_0 Canonical Gs Pathway cluster_1 Non-Canonical G12 Pathway HT7_Gs 5-HT7 Receptor Gs Gαs HT7_Gs->Gs Agonist Binding AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates ERK_Akt ERK / Akt Activation PKA->ERK_Akt Phosphorylates HT7_G12 5-HT7 Receptor G12 Gα12 HT7_G12->G12 Agonist Binding Rho Rho GTPases (e.g., RhoA, Cdc42) G12->Rho Activates Neurite Neurite Outgrowth & Synaptogenesis Rho->Neurite Promotes Serotonin Serotonin (5-HT) (Agonist) Serotonin->HT7_Gs Serotonin->HT7_G12 Anhalamine Anhalamine (Inverse Agonist) Anhalamine->HT7_Gs Reduces Basal Activity

Caption: 5-HT7 Receptor Signaling Pathways.

G Workflow for Competitive Radioligand Binding Assay start Start prep Prepare Membranes from 5-HT7-expressing cells start->prep incubate Incubate Membranes with: 1. Radioligand ([³H]-5-CT) 2. Unlabeled Competitor (e.g., Anhalamine) prep->incubate separate Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis count->analyze plot Plot % Inhibition vs. [Competitor] analyze->plot calculate Calculate IC₅₀ and Kᵢ plot->calculate end End calculate->end

Caption: Radioligand Binding Assay Workflow.

References

Safety Operating Guide

Navigating the Disposal of Anhalamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for Anhalamine Hydrochloride necessitates a cautious approach based on established general guidelines for hazardous chemical waste management. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.

Given the lack of a specific Safety Data Sheet (SDS) from manufacturers detailing the disposal procedures for this compound, researchers and laboratory personnel must handle this compound as a potentially hazardous substance. The following procedural guidance is based on general best practices for the disposal of research chemicals.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step General Disposal Protocol

In the absence of specific instructions, this compound waste should be treated as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1][2] Incompatible wastes, when mixed, can react violently or release toxic gases.[1]

  • Containerization:

    • Use a container that is compatible with the chemical. For solid waste, a securely sealed bag or bottle is appropriate. For liquid waste (solutions), use a sealed, leak-proof container.[1][2][3]

    • Ensure the container is in good condition and has a secure, tight-fitting lid.[1][2]

    • The container must be clearly labeled with the full chemical name (no abbreviations) and the words "Hazardous Waste".[1][2]

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[1]

    • The SAA should be at or near the point of waste generation.[1]

    • Ensure secondary containment is used for liquid waste to prevent spills.[3]

  • Disposal Request:

    • Once the container is full, or as per your institution's guidelines, contact your EHS department to arrange for a hazardous waste pickup.[3]

    • Provide them with all the necessary information about the waste, including the chemical name and quantity.

Crucially, never dispose of this compound down the drain or in regular trash. [2][3][4] This is to prevent potential harm to aquatic life and the environment.

Summary of General Chemical Disposal Best Practices

The following table summarizes the essential do's and don'ts for handling chemical waste in a laboratory setting.

Do'sDon'ts
Always consult your institution's EHS department for specific disposal guidance.[3]Never pour chemical waste down the sink unless explicitly permitted by regulations.[4][5]
Always wear appropriate Personal Protective Equipment (PPE).Never mix different types of chemical waste unless you are certain they are compatible.[1][3]
Always use compatible and properly labeled containers for waste.[1][2][3][5]Never dispose of hazardous waste by evaporation in a fume hood.[6]
Always keep waste containers securely closed except when adding waste.[1][3]Never dispose of chemical waste in regular trash.[3]
Always store chemical waste in a designated satellite accumulation area.[1]Never transport hazardous waste outside of the laboratory yourself.[6]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a general decision-making workflow for the disposal of a laboratory chemical.

start Chemical Waste Generated sds_check Consult Safety Data Sheet (SDS) for disposal instructions start->sds_check sds_available SDS Available? sds_check->sds_available follow_sds Follow specific disposal procedures outlined in SDS sds_available->follow_sds Yes no_sds No specific disposal information in SDS or SDS unavailable sds_available->no_sds No contact_ehs Contact Environmental Health & Safety (EHS) for guidance and pickup follow_sds->contact_ehs treat_hazardous Treat as Hazardous Waste no_sds->treat_hazardous treat_hazardous->contact_ehs end Waste Properly Disposed contact_ehs->end

Caption: General workflow for laboratory chemical waste disposal.

References

Essential Safety and Operational Guide for Handling Anhalamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Anhalamine hydrochloride. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on established safety protocols for handling potent and toxic alkaloids and hazardous chemical powders.[1][2][3][4][5][6] Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure to hazardous chemicals.[7][8] A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[9]

Minimum PPE Requirements: [2]

  • Body Protection: A flame-resistant lab coat is required at all times in the laboratory.[10] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11]

  • Eye and Face Protection: Safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.[9][10][12] When there is a splash hazard, chemical splash goggles and a full-face shield must be worn.[7][10][12]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] For direct handling or when there is a risk of skin absorption, double gloving with nitrile gloves or wearing a more robust chemical-resistant glove is necessary.[7][9] Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.[2][9]

  • Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory.[7][10]

  • Respiratory Protection: When handling this compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation.[7][12] The type of respirator should be selected based on a thorough risk assessment of the potential for airborne particulates.

Table 1: Personal Protective Equipment for Handling this compound

Task Body Protection Eye/Face Protection Hand Protection Respiratory Protection
Weighing and Transferring Powder Flame-resistant lab coatSafety glasses with side shields (minimum); Goggles and face shield (recommended)Double nitrile gloves or chemical-resistant glovesRequired if outside a fume hood (e.g., N95 or higher)
Preparing Solutions Flame-resistant lab coat, Chemical-resistant apronChemical splash goggles and face shieldDouble nitrile gloves or chemical-resistant glovesRecommended if not in a fume hood
General Laboratory Operations Flame-resistant lab coatSafety glasses with side shieldsNitrile glovesNot generally required if substance is in a sealed container

Operational Plan: Safe Handling and Storage

2.1. Engineering Controls

  • Ventilation: All manipulations of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][11][13]

  • Designated Area: Establish a designated and clearly labeled area for working with toxic powders like this compound.[2][14] This area should be equipped with all necessary safety equipment.

2.2. Weighing and Handling Procedures

  • Preparation: Before handling the powder, ensure the designated area and the chemical fume hood are clean and uncluttered. Cover the work surface with absorbent bench paper.[2][14]

  • Weighing: If possible, weigh the powder directly within the fume hood.[1][2] If the balance cannot be placed inside the hood, tare a sealed container, add the powder to the container inside the hood, seal it, and then move it to the balance for weighing.[2]

  • Solution Preparation: Add solvents to the powdered this compound slowly and carefully within the fume hood to avoid splashing.

  • Containment: Keep containers of this compound, whether in solid or solution form, tightly closed when not in use.[11][14]

2.3. Storage

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it in a clearly labeled, sealed, and shatter-resistant container.[2]

  • Store it away from incompatible materials, such as strong oxidizing agents.[15]

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Transport cluster_cleanup Cleanup prep1 Don Appropriate PPE prep2 Prepare Designated Work Area in Fume Hood prep1->prep2 weigh Weigh Powder in Fume Hood prep2->weigh dissolve Prepare Solution weigh->dissolve store Store in Labeled, Sealed Container dissolve->store decon Decontaminate Work Area dissolve->decon transport Use Secondary Containment for Transport store->transport dispose Dispose of Waste Properly decon->dispose

Safe Handling Workflow for this compound

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

3.1. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.[17]

  • Inhalation: Move the individual to fresh air immediately.[15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

3.2. Spill Response

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[18]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment: For small spills, use a chemical spill kit with appropriate absorbent materials to contain the spill.[16] Avoid raising dust if the spill involves powder.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.[18]

  • Decontamination: Clean the spill area with a suitable detergent and water.[18]

G cluster_exposure Personnel Exposure cluster_spill Spill Response start Chemical Exposure or Spill Occurs skin Skin Contact: Flush with water for 15 min start->skin Exposure eye Eye Contact: Flush with water for 15 min start->eye Exposure inhale Inhalation: Move to fresh air start->inhale Exposure ingest Ingestion: Do NOT induce vomiting start->ingest Exposure alert Alert Others & Assess start->alert Spill medical Seek Immediate Medical Attention skin->medical eye->medical inhale->medical ingest->medical contain Contain Spill with Absorbents alert->contain cleanup Collect Waste contain->cleanup decon Decontaminate Area cleanup->decon

Emergency Response Plan

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Collection

  • Containers: Use dedicated, clearly labeled, and leak-proof containers for all hazardous waste.[19][20] The containers must be compatible with the waste they are holding.[21]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[19][21]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.[19][20]

4.2. Disposal Procedure

  • Collection: Collect all materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, in the designated hazardous waste container.[11]

  • Storage: Keep waste containers closed at all times, except when adding waste.[19][20] Store them in a designated satellite accumulation area.[22]

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) office.[19] Follow all institutional and regulatory guidelines for hazardous waste disposal.[11][21]

Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[20] After triple-rinsing, the container can be disposed of according to institutional policies.[20]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.